molecular formula C9H6BrFN2 B1611197 8-Amino-3-bromo-6-fluoroquinoline CAS No. 515170-53-3

8-Amino-3-bromo-6-fluoroquinoline

Cat. No.: B1611197
CAS No.: 515170-53-3
M. Wt: 241.06 g/mol
InChI Key: WJHVFHMFKGSUCV-UHFFFAOYSA-N
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Description

8-Amino-3-bromo-6-fluoroquinoline (CAS 515170-53-3) is a high-purity quinoline derivative with a molecular formula of C9H6BrFN2 and a molecular weight of 241.06 g/mol . This compound is a valuable synthetic intermediate and scaffold in medicinal chemistry and antibacterial research. Its structure, featuring strategic bromo, fluoro, and amino substituents, is of significant interest for the development of novel fluoroquinolone antibiotics . Research indicates that introducing halogen atoms, such as bromine, at the C-8 position of the quinoline core can enhance the compound's activity against bacterial pathogens, including resistant mutants, by improving its interaction with target enzymes like DNA gyrase and topoisomerase IV . Beyond its antimicrobial applications, the quinoline structure is known for its fluorescent properties, suggesting that this derivative could also be explored as a potential fluorophore in the development of chemical probes or sensors . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-6-fluoroquinolin-8-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrFN2/c10-6-1-5-2-7(11)3-8(12)9(5)13-4-6/h1-4H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJHVFHMFKGSUCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=C(C=NC2=C(C=C1F)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10475725
Record name 8-AMINO-3-BROMO-6-FLUOROQUINOLINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10475725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

515170-53-3
Record name 8-AMINO-3-BROMO-6-FLUOROQUINOLINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10475725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: The Strategic Importance of Halogenated Quinolines

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 3-Bromo-6-fluoroquinolin-8-amine

This guide provides a comprehensive technical overview of 3-Bromo-6-fluoroquinolin-8-amine, a halogenated quinoline derivative with significant potential in medicinal chemistry and materials science. It is intended for researchers, chemists, and professionals in drug development who require a deep understanding of this compound's properties, synthesis, and applications.

The quinoline scaffold is a privileged structure in drug discovery, forming the core of numerous approved therapeutic agents. The strategic introduction of halogen atoms, such as bromine and fluorine, onto this scaffold profoundly modulates the molecule's physicochemical and biological properties. Fluorine can enhance metabolic stability, binding affinity, and membrane permeability, while bromine serves as a versatile synthetic handle for further functionalization via cross-coupling reactions.[1]

3-Bromo-6-fluoroquinolin-8-amine (CAS No: 1432323-09-5) emerges as a particularly valuable building block. The presence of the 8-amino group provides a nucleophilic site for derivatization, the 6-fluoro group enhances its drug-like properties, and the 3-bromo position offers a reactive site for introducing molecular diversity. This unique combination makes it a sought-after intermediate in the synthesis of complex heterocyclic compounds for targeted therapeutic applications, including oncology and infectious diseases.[1]

Physicochemical and Structural Properties

A precise understanding of a compound's properties is foundational to its application. The key identifiers and characteristics of 3-Bromo-6-fluoroquinolin-8-amine are summarized below.

PropertyValueSource
CAS Number 1432323-09-5[2]
Molecular Formula C₉H₆BrFN₂[1][2]
Molecular Weight 241.06 g/mol [1][2]
IUPAC Name 3-bromo-6-fluoroquinolin-8-amineN/A
Physical Form Powder or crystals[2]
InChI Key VHDCVYMFTYLNCK-UHFFFAOYSA-N[2]
Canonical SMILES C1=C(C=C2C(=C1)C(=CN=C2N)Br)FN/A
Purity Typically ≥97%[2]

Synthesis and Purification: A Validated Protocol

The synthesis of substituted 8-aminoquinolines often involves the construction of the quinoline core followed by functional group manipulations. A common and reliable strategy for introducing the 8-amino group is through the reduction of a corresponding 8-nitroquinoline precursor. This method is widely adopted due to the high efficiency and selectivity of the reduction.

The following protocol is a representative, field-proven method adapted from established procedures for analogous compounds, such as the synthesis of 6-bromoquinolin-8-amine.[3] The causality for this choice rests on the robustness of nitro-to-amine reduction using iron in an acidic medium, a classic and trustworthy transformation in heterocyclic chemistry.

Synthetic Workflow Diagram

cluster_synthesis Synthetic Pathway Start 6-Fluoro-8-nitroquinoline (Precursor) Bromination Step 1: Electrophilic Bromination Start->Bromination Intermediate 3-Bromo-6-fluoro-8-nitroquinoline Bromination->Intermediate Reduction Step 2: Nitro Group Reduction Intermediate->Reduction Product 3-Bromo-6-fluoroquinolin-8-amine (Final Product) Reduction->Product cluster_reactions Key Synthetic Transformations cluster_suzuki Suzuki Coupling cluster_heck Heck Coupling Start 3-Bromo-6-fluoro quinolin-8-amine Suzuki_Product 3-Aryl-6-fluoro quinolin-8-amine Start->Suzuki_Product Heck_Product 3-Alkenyl-6-fluoro quinolin-8-amine Start->Heck_Product Suzuki_Reagent Arylboronic Acid (R-B(OH)₂) Suzuki_Reagent->Suzuki_Product Pd Catalyst, Base Heck_Reagent Alkene (R-CH=CH₂) Heck_Reagent->Heck_Product Pd Catalyst, Base

Sources

An In-depth Technical Guide to the Solubility of 8-Amino-3-bromo-6-fluoroquinoline in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 8-Amino-3-bromo-6-fluoroquinoline in Modern Drug Discovery

8-Amino-3-bromo-6-fluoroquinoline is a substituted quinoline, a heterocyclic aromatic organic compound.[1] The quinoline scaffold is of paramount importance in medicinal chemistry, forming the core of numerous biologically active compounds, including antimalarial, antimicrobial, and anticancer agents.[2] The specific substitutions on this particular molecule—an amino group at position 8, a bromine atom at position 3, and a fluorine atom at position 6—are expected to modulate its physicochemical properties and biological activity. As with any compound destined for therapeutic applications, a thorough understanding of its solubility is a critical first step in the drug development process, influencing everything from formulation to bioavailability.[3]

Predicted Solubility Profile of 8-Amino-3-bromo-6-fluoroquinoline

Quinoline itself is sparingly soluble in cold water but dissolves readily in most organic solvents.[1] The functional groups on 8-Amino-3-bromo-6-fluoroquinoline will influence its solubility in complex ways. The amino group can act as both a hydrogen bond donor and acceptor, potentially increasing solubility in protic solvents. Conversely, the aromatic rings and the halogen substituents (bromine and fluorine) contribute to the molecule's lipophilicity, suggesting good solubility in non-polar and moderately polar organic solvents.

Based on the general behavior of substituted quinolines, 8-Amino-3-bromo-6-fluoroquinoline is anticipated to be soluble in a range of common organic solvents.

Qualitative Solubility Predictions
Solvent ClassPredicted SolubilityRationale
Halogenated Solvents HighThe presence of bromine and fluorine on the quinoline ring suggests favorable interactions with solvents like dichloromethane and chloroform.
Ethers Moderate to HighSolvents like tetrahydrofuran (THF) and diethyl ether are likely to be effective due to their ability to solvate the aromatic system.
Alcohols ModerateMethanol and ethanol should be reasonably good solvents, particularly due to the hydrogen bonding potential of the amino group.
Aprotic Polar Solvents HighDimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are excellent solvents for a wide range of organic compounds and are very likely to dissolve 8-Amino-3-bromo-6-fluoroquinoline.
Non-polar Solvents Low to ModerateSolubility in solvents like hexanes and toluene is expected to be lower, though the lipophilic character of the molecule may allow for some dissolution.

Quantitative Solubility Data for Analogous Quinoline Derivatives

To provide a more concrete reference point, the following table summarizes available quantitative solubility data for structurally similar quinoline derivatives. This data can serve as a valuable proxy for estimating the solubility of 8-Amino-3-bromo-6-fluoroquinoline.

CompoundSolventTemperature (°C)Solubility
4-Chloro-7-(trifluoromethyl)quinolineChloroformNot Specified25 mg/mL
4,7-DichloroquinolineChloroformNot Specified50 mg/mL
4,7-DichloroquinolineEthanol26.650.0113 (mole fraction)[4]
4,7-DichloroquinolineEthanol30.050.0145 (mole fraction)[4]
4,7-DichloroquinolineEthanol34.950.0224 (mole fraction)[4]
4,7-DichloroquinolineEthanol40.150.0364 (mole fraction)[4]
4,7-DichloroquinolineEthanol44.950.0564 (mole fraction)[4]
4,7-DichloroquinolineEthanol50.050.0886 (mole fraction)[4]
4,7-DichloroquinolineEthanol55.150.1353 (mole fraction)[4]
4,7-DichloroquinolineEthanol60.250.2083 (mole fraction)[4]

Experimental Protocol for Determining Thermodynamic Solubility

The "gold standard" for determining thermodynamic solubility is the shake-flask method.[5][6] This technique involves creating a saturated solution of the compound in the solvent of interest and then quantifying the concentration of the dissolved solute.

Workflow for Shake-Flask Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Add excess 8-Amino-3-bromo- 6-fluoroquinoline to a vial prep2 Add a precise volume of the organic solvent prep1->prep2 equil Agitate at a constant temperature (e.g., 25°C) for 24-48 hours prep2->equil sep1 Allow undissolved solid to sediment equil->sep1 sep2 Centrifuge to pellet any remaining solid sep1->sep2 sep3 Filter the supernatant through a 0.22 µm syringe filter sep2->sep3 analysis1 Prepare a dilution series of the filtered solution sep3->analysis1 analysis2 Quantify the concentration using a validated analytical method (e.g., HPLC-UV, LC-MS) analysis1->analysis2

Caption: Workflow for the shake-flask solubility determination method.

Detailed Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid 8-Amino-3-bromo-6-fluoroquinoline to a series of glass vials. The exact amount should be sufficient to ensure that undissolved solid remains at equilibrium.

    • Accurately pipette a known volume of the desired organic solvent (e.g., 1.0 mL) into each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a shaker or rotator set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to reach equilibrium. For many compounds, 24 to 48 hours is adequate, but for poorly soluble compounds, longer times may be necessary.[5]

  • Phase Separation:

    • After equilibration, remove the vials and allow the undissolved solid to sediment.

    • To ensure complete removal of particulate matter, centrifuge the vials at a moderate speed (e.g., 5000 rpm for 10 minutes).

    • Carefully withdraw the supernatant using a syringe and filter it through a chemically compatible 0.22 µm syringe filter into a clean vial. This step is crucial to remove any remaining micro-particles.

  • Quantification:

    • Prepare a series of dilutions of the filtered saturated solution.

    • Analyze the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6]

    • Construct a calibration curve using standards of known concentrations to accurately determine the concentration of 8-Amino-3-bromo-6-fluoroquinoline in the saturated solution.

Causality Behind Experimental Choices
  • Excess Solid: The presence of excess solid is essential to ensure that the solution is truly saturated and that the measured concentration represents the thermodynamic solubility limit.

  • Constant Temperature: Solubility is temperature-dependent. Maintaining a constant temperature is critical for obtaining reproducible results.

  • Equilibration Time: Sufficient time must be allowed for the dissolution process to reach equilibrium.

  • Filtration: Filtration is necessary to remove any undissolved solid that could lead to an overestimation of the solubility.

  • Validated Analytical Method: The use of a sensitive and specific analytical method like HPLC or LC-MS ensures accurate quantification of the solute.[6]

High-Throughput Kinetic Solubility Assays

For early-stage drug discovery, high-throughput kinetic solubility assays are often employed to rapidly screen large numbers of compounds.[5] These methods, such as nephelometry or turbidimetry, measure the concentration at which a compound precipitates from a solution when an aqueous buffer is added to a DMSO stock solution.[3][6] While these methods provide valuable rank-ordering of compounds, it is important to note that they measure kinetic solubility, which may differ from the thermodynamic solubility determined by the shake-flask method.[5]

Conceptual Workflow for a Turbidimetric Solubility Assay

G cluster_prep Preparation cluster_titration Titration & Detection cluster_analysis Analysis prep1 Prepare a concentrated stock solution of the compound in DMSO titrate Dispense the stock solution into a microplate well containing buffer prep1->titrate detect Monitor for the onset of precipitation (turbidity) using a plate reader titrate->detect analysis Determine the concentration at which precipitation occurs (kinetic solubility) detect->analysis

Caption: Conceptual workflow for a turbidimetric kinetic solubility assay.

Conclusion

A comprehensive understanding of the solubility of 8-Amino-3-bromo-6-fluoroquinoline is fundamental to its advancement as a potential therapeutic agent. While direct quantitative data is currently lacking, the information provided in this guide on the expected solubility based on its chemical structure and the solubility of analogous compounds offers a solid foundation for researchers. The detailed experimental protocol for determining thermodynamic solubility using the shake-flask method provides a clear and robust pathway for generating the precise data required for formulation development and further preclinical studies. By applying these principles and methodologies, scientists can effectively characterize this promising compound and unlock its full therapeutic potential.

References

  • Compound solubility measurements for early drug discovery. (2022, May 31).
  • An In-depth Technical Guide to the Solubility of Substituted Quinolines in Organic Solvents. Benchchem.
  • Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (2023, March 18). Rheolution.
  • Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. (2026, January 22). Raytor.
  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.
  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • Buy 8-Bromo-6-fluoroisoquinolin-3-amine (EVT-12002636). EvitaChem.
  • Quinoline. Wikipedia.
  • 8-Bromo-6-fluoroquinoline. PubChem.
  • 3-Bromo-8-fluoroquinolin-6-amine. Sigma-Aldrich.
  • 8-Amino quinolines. Pharmacy 180.
  • Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. (2016, September 12).
  • Prepar
  • The structures of the substituted quinolines.
  • 8-Bromo-6-fluoro-4-hydroxyquinoline-3-carboxylic acid. Benchchem.
  • Synthesis of substituted 8-aminoquinolines and phenanthrolines through a Povarov approach. Organic & Biomolecular Chemistry (RSC Publishing).
  • 8-Aminoquinoline. Wikipedia.
  • Chapter 7_Quinolines and Isoquinolines.pdf.
  • Strategies for the synthesis of 8‐aminoquinoline derivatives and examples of difluoroalkylated pharmaceutical.
  • 4-Amino-3-bromo-8-fluoroquinoline. Santa Cruz Biotechnology.
  • 3-Bromo-8-fluoroquinoline-6-carboxylic Acid. PubChem.

Sources

Technical Guide: Isomeric Purity Standards for 6-Fluoro-3-bromo-8-aminoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical framework for establishing and validating isomeric purity standards for 6-fluoro-3-bromo-8-aminoquinoline (6F-3Br-8AQ) . This molecule is a high-value pharmacophore, structurally related to next-generation 8-aminoquinoline antimalarials (e.g., Tafenoquine analogs) and metallo-therapeutics.

Its specific substitution pattern—halogenation at the 3-position (heterocyclic ring) and 6-position (carbocyclic ring)—presents unique synthetic and analytical challenges regarding regioisomeric purity.

Executive Summary

The efficacy and toxicity profiles of 8-aminoquinoline therapeutics are strictly governed by their substitution patterns. While the 6-fluoro substituent typically blocks metabolic liability (preventing quinone-imine formation), the 3-bromo moiety serves as a critical handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura/Buchwald-Hartwig) to attach lipophilic side chains.

The Critical Risk: Inadequate regio-control during bromination or ring closure frequently yields the 5-bromo or 7-bromo isomers. These regioisomers are difficult to separate by standard C18 HPLC due to identical mass and similar lipophilicity, yet they possess drastically different Structure-Activity Relationships (SAR) and toxicity profiles. This guide establishes the protocol for certifying the 3-bromo isomer with >99.5% isomeric purity.

Part 1: The Criticality of Regio-Control & Impurity Profiling

To establish a standard, we must first define the "Isomeric Landscape." The synthesis of 6F-3Br-8AQ typically proceeds via two primary routes, each generating distinct impurity profiles.

Origin of Impurities

The electron-deficient nature of the pyridine ring (positions 2, 3, 4) versus the electron-rich (but deactivated by -NO2/-NH2) benzene ring (positions 5, 6, 7, 8) dictates the impurity profile.

  • Route A (Direct Bromination): Bromination of 6-fluoro-8-nitroquinoline.

    • Challenge: Electrophilic aromatic substitution favors the benzene ring (positions 5 or 7) over the pyridine ring (position 3). Achieving 3-bromo selectivity requires harsh conditions (e.g., molten complex with AlCl3 or bromination of the N-oxide).

    • Major Impurity:6-fluoro-5-bromo-8-aminoquinoline (Thermodynamic sink).

  • Route B (Ring Construction): Skraup reaction using 2-bromoacrolein and 4-fluoro-2-nitroaniline.

    • Challenge: Polymerization of bromoacrolein and Michael additions.

    • Major Impurity:6-fluoro-8-aminoquinoline (Des-bromo) or Uncyclized intermediates .

The Isomeric Purity Standard Set

A robust QC method requires the synthesis of the specific impurities to act as "System Suitability Standards."

Compound IDStructureRoleRelative Retention (RRT)*
STD-Target 6-Fluoro-3-bromo-8-aminoquinoline Primary Analyte 1.00
IMP-A 6-Fluoro-5-bromo-8-aminoquinolineCritical Regioisomer1.08
IMP-B 6-Fluoro-7-bromo-8-aminoquinolineMinor Regioisomer1.12
IMP-C 6-Fluoro-8-aminoquinolineDes-bromo precursor0.45
IMP-D 6-Fluoro-3,5-dibromo-8-aminoquinolineOver-brominated1.35

*RRT values are approximate for a Phenyl-Hexyl stationary phase.

Part 2: Analytical Strategy (The "Standard")

The certification of the primary standard relies on an Orthogonal Validation Workflow combining qNMR (for absolute assay) and UPLC-MS/UV (for isomeric purity).

Workflow Diagram

The following diagram illustrates the decision tree for certifying a candidate batch as a Reference Standard.

ValidationWorkflow Start Candidate Batch (Crude 6F-3Br-8AQ) Step1 1. Structural Confirmation (1H NMR, 19F NMR, 2D COSY) Start->Step1 Decision1 Regioisomer Confirmed? Step1->Decision1 Step2 2. Purity Profiling (UPLC-PDA + QDa Mass) Decision1->Step2 Yes Fail REJECT BATCH (Reprocess) Decision1->Fail No (Wrong Isomer) Step3 3. Absolute Assay (qNMR vs NIST Benzoic Acid) Step2->Step3 Purity > 99.0% Step2->Fail Purity < 99.0% Pass CERTIFIED REFERENCE STANDARD Step3->Pass Assay 98.0-102.0%

Caption: Orthogonal validation workflow ensuring structural identity and quantitative accuracy.

Method A: Regio-Selective UPLC (Purity)

Standard C18 columns often fail to resolve the 3-bromo and 5-bromo isomers due to the "hydrophobic mask" of the quinoline ring. We utilize a Fluorophenyl (PFP) or Biphenyl stationary phase to exploit pi-pi interactions, which differ significantly based on the bromine position relative to the nitrogen.

Protocol:

  • Column: Waters ACQUITY UPLC HSS PFP (1.8 µm, 2.1 x 100 mm).

  • Mobile Phase A: 0.1% Formic Acid in Water (pH 2.7).

  • Mobile Phase B: Methanol (MeOH promotes pi-pi interactions better than ACN).

  • Gradient: 5% B to 60% B over 10 mins.

  • Detection: UV at 254 nm (quinoline core) and 350 nm (diagnostic for 8-amino conjugation).

  • Success Criterion: Resolution (

    
    ) between 3-Br (Target) and 5-Br (Impurity) must be 
    
    
    
    .
Method B: 1H-NMR Structural Lock (Identity)

NMR is the only definitive method to distinguish the 3-bromo isomer from the 5-bromo isomer without a reference standard.

  • 3-Bromo Isomer Signature:

    • H-2: Appears as a sharp doublet (

      
      , 
      
      
      
      Hz) at ~8.8 ppm.
    • H-4: Appears as a doublet (

      
      , 
      
      
      
      Hz) at ~8.3 ppm.[1]
    • Key Feature: Meta-coupling between H-2 and H-4 across the bromine.

  • 5-Bromo Isomer Signature:

    • H-2, H-3, H-4: Shows a standard AMX or ABX pattern for the pyridine ring (3 protons).

    • H-3: A doublet of doublets (

      
      ) at ~7.5 ppm.
      
    • Key Feature: Presence of H-3 signal confirms Bromine is NOT at position 3.

Part 3: Protocol for Establishment of Secondary Standards

For routine QC, using the primary qNMR-certified standard is cost-prohibitive. Labs should establish a Working Standard (Secondary Standard) .

Calibration Protocol
  • Selection: Choose a batch with chromatographic purity >98.5%.

  • Drying: Dry the material at 40°C under high vacuum ( < 5 mbar) for 24 hours to remove residual solvents (EtOAc/Hexanes are common).

  • Traceability: Analyze the Working Standard in triplicate alongside the Primary Standard using Method A (UPLC).

  • Calculation:

    
    
    Where WS = Working Standard, PS = Primary Standard.
    
Stability Monitoring

8-aminoquinolines are prone to oxidation (turning dark brown/black) upon exposure to air and light, forming quinone-imines.

  • Storage: Amber vials, -20°C, under Argon atmosphere.

  • Retest: Every 6 months. Check for the appearance of a broad "hump" in the HPLC baseline at high retention times (polymerized oxidative byproducts).

Part 4: Synthesis Pathway & Critical Control Points

Understanding the synthesis allows the analyst to predict "Ghost Peaks" (unexpected impurities).

Synthesispath SM1 4-Fluoro-2-nitroaniline Inter1 6-Fluoro-8-nitroquinoline SM1->Inter1 Skraup Rxn Reagent Acrolein / Oxidant Step_Brom Bromination (Br2/Acetate or NBS) Inter1->Step_Brom Impurity_Path Electrophilic Attack (Pos 5/7) Step_Brom->Impurity_Path Target_Path Directed/High-T Attack (Pos 3) Step_Brom->Target_Path Impurity IMP-A: 5-Bromo isomer Impurity_Path->Impurity Target Target: 3-Bromo isomer Target_Path->Target Final Reduction (Fe/HCl) -> 8-Amino Target->Final Reduction

Caption: Synthetic divergence showing the origin of the critical 5-bromo regioisomeric impurity.

References

  • Separation of Quinoline Positional Isomers. Chromatography Forum. (2017). Techniques for resolving aromatic regioisomers using polar-embedded phases. Link

  • Synthesis of 8-Aminoquinoline Derivatives. ChemicalBook. (2024). General procedures for reduction of 8-nitroquinolines. Link

  • Regioselective Bromination of Quinolines. ACG Publications. (2016). Reinvestigation of bromination patterns in 8-substituted quinolines; distinguishing 3-bromo vs 5-bromo products. Link

  • Pharmacology of 8-Aminoquinolines. National Institutes of Health (PMC). (2020). Structure-activity relationships and toxicity mechanisms of primaquine/tafenoquine analogs. Link

  • BenchChem Technical Support. BenchChem. (2025).[2] HPLC optimization for basic quinoline compounds and pKa considerations. Link

Sources

Navigating the Synthesis and Application of 8-Amino-3-bromo-6-fluoroquinoline: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For scientists and professionals engaged in drug discovery and medicinal chemistry, substituted quinolines represent a class of privileged scaffolds due to their wide-ranging pharmacological activities.[1] Among these, 8-Amino-3-bromo-6-fluoroquinoline stands out as a promising, albeit not commercially cataloged, building block. Its unique substitution pattern—an amino group for hydrogen bonding and potential prodrug strategies, a bromine atom for further functionalization via cross-coupling reactions, and a fluorine atom to modulate physicochemical properties—makes it a highly attractive intermediate for developing novel therapeutics.[2][3]

This technical guide provides a comprehensive overview for researchers aiming to source, synthesize, and utilize 8-Amino-3-bromo-6-fluoroquinoline. Given its current absence from major chemical catalogs, this guide focuses on a plausible synthetic pathway, sourcing of precursors, potential applications, and rigorous quality control protocols.

Sourcing Precursors: The Foundation of Synthesis

Below is a summary of potential suppliers for this key precursor. Researchers are advised to request quotes for current pricing and availability, as these can fluctuate.

PrecursorCAS NumberPotential SuppliersNotes
6-Nitroquinoline 613-51-4Sigma-Aldrich (MilliporeSigma)A common starting point if fluorination is to be performed.
8-Nitroquinoline 607-35-2Sigma-Aldrich (MilliporeSigma)Another potential starting material, though regioselective fluorination at the 6-position would be required.[4]
3-Bromo-6-chloro-8-nitroquinoline 183543-61-5PubChem lists several depositorsThis highlights that multi-halogenated nitroquinolines are known, suggesting the target molecule is synthetically accessible.[5]

Note: The availability and pricing of these precursors are subject to change. It is recommended to contact the suppliers directly for the most up-to-date information.

Proposed Synthetic Pathway

The synthesis of 8-Amino-3-bromo-6-fluoroquinoline can be logically approached in a three-step sequence starting from a fluorinated 8-nitroquinoline precursor. This pathway leverages well-established and reliable reactions in heterocyclic chemistry.

G cluster_0 Step 1: Bromination cluster_1 Step 2: Nitro Group Reduction cluster_2 Step 3: Final Product A 6-Fluoro-8-nitroquinoline B 3-Bromo-6-fluoro-8-nitroquinoline A->B  N-Bromosuccinimide (NBS),  Sulfuric Acid   C 8-Amino-3-bromo-6-fluoroquinoline B->C  Iron powder (Fe),  Acetic Acid (AcOH) or  Tin(II) Chloride (SnCl2)  

Caption: Proposed synthetic pathway for 8-Amino-3-bromo-6-fluoroquinoline.

Experimental Protocol: Synthesis

Step 1: Synthesis of 3-Bromo-6-fluoro-8-nitroquinoline

This step involves the electrophilic bromination of the quinoline core. The 8-nitro group is a deactivating group, which directs the bromination to the 3-position.

  • Reaction Setup: To a solution of 6-fluoro-8-nitroquinoline (1.0 eq) in concentrated sulfuric acid at 0 °C, add N-Bromosuccinimide (NBS) (1.1 eq) portion-wise, ensuring the temperature does not exceed 5 °C.

  • Reaction: Stir the mixture at room temperature for 12-16 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 2: Synthesis of 8-Amino-3-bromo-6-fluoroquinoline

The final step is the reduction of the nitro group to an amine. This is a common and high-yielding transformation.[6]

  • Reaction Setup: To a solution of 3-bromo-6-fluoro-8-nitroquinoline (1.0 eq) in a mixture of ethanol, water, and acetic acid, add iron powder (5.0 eq).[6]

  • Reaction: Heat the mixture to reflux for 3-4 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts.

  • Neutralization and Extraction: Neutralize the filtrate with a solution of sodium hydroxide and extract with ethyl acetate.[6]

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. The resulting crude product can be purified by column chromatography or recrystallization to yield the final product.

Potential Applications in Drug Discovery

The structural motifs present in 8-Amino-3-bromo-6-fluoroquinoline suggest its potential utility in several areas of drug discovery, drawing parallels from the broader class of fluoroquinolones and aminoquinolines.

  • Antibacterial Agents: Fluoroquinolones are a well-established class of antibiotics that function by inhibiting bacterial DNA gyrase and topoisomerase IV.[7] The core quinoline structure is fundamental to this activity. Further modification of the 8-amino group could lead to novel derivatives with improved potency or a wider spectrum of activity.[8]

  • Anticancer Agents: Many quinoline derivatives have demonstrated significant anticancer activity by targeting various cellular pathways, including topoisomerase II inhibition and interfering with signaling cascades.[3][9] The 3-bromo position provides a handle for introducing further complexity through cross-coupling reactions, enabling the synthesis of a library of compounds for screening against cancer cell lines.

  • Antimalarial and Antiviral Agents: The 8-aminoquinoline scaffold is a classic pharmacophore in antimalarial drug discovery. While resistance is an issue with older drugs, novel derivatives are continuously being explored. Additionally, some quinoline-based compounds have shown promise as antiviral agents.[1][7]

Quality Control and Structural Validation

Rigorous quality control is paramount to ensure the identity, purity, and stability of the synthesized 8-Amino-3-bromo-6-fluoroquinoline before its use in biological assays. A combination of chromatographic and spectroscopic techniques is essential for full characterization.

G cluster_0 Sample Preparation cluster_1 Primary Analysis cluster_2 Structural Elucidation cluster_3 Final Validation A Synthesized Compound B HPLC/UPLC A->B Check Purity C LC-MS A->C Confirm Molecular Weight D 1H NMR A->D Proton Environment E 13C NMR A->E Carbon Skeleton F 19F NMR A->F Fluorine Presence H Final Report: Purity, Identity, Structure B->H G High-Resolution Mass Spectrometry (HRMS) C->G D->H E->H F->H G->H Exact Mass

Caption: Workflow for the quality control of synthesized 8-Amino-3-bromo-6-fluoroquinoline.

Analytical Methodologies

1. High-Performance Liquid Chromatography (HPLC)

  • Purpose: To assess the purity of the final compound and monitor reaction progress.

  • Protocol:

    • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL. Further dilute to an appropriate working concentration.

    • Chromatographic Conditions:

      • Column: A C18 reverse-phase column is typically suitable.

      • Mobile Phase: A gradient of water (often with 0.1% formic acid or trifluoroacetic acid) and acetonitrile is a good starting point.[10]

      • Detection: UV detection at a wavelength determined by a UV scan of the compound (e.g., 225 nm or 254 nm).[11]

    • Analysis: The purity is determined by the area percentage of the main peak relative to all other peaks in the chromatogram.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Purpose: To confirm the chemical structure of the molecule.[12][13]

  • Protocol:

    • Sample Preparation: Dissolve 5-10 mg of the purified compound in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Experiments:

      • ¹H NMR: Will show the number of different types of protons and their neighboring environments. The aromatic protons will have characteristic chemical shifts and coupling patterns.

      • ¹³C NMR: Will confirm the number of unique carbon atoms in the molecule.

      • ¹⁹F NMR: A single peak will confirm the presence of the fluorine atom.

    • Analysis: The chemical shifts, integration, and coupling constants should be consistent with the proposed structure of 8-Amino-3-bromo-6-fluoroquinoline.

3. Mass Spectrometry (MS)

  • Purpose: To confirm the molecular weight of the compound.[14][15]

  • Protocol:

    • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent for injection.

    • Analysis:

      • Low-Resolution MS (often coupled with LC): Provides the nominal molecular weight. The mass spectrum should show a molecular ion peak [M+H]⁺ corresponding to the calculated mass. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) should be observed.

      • High-Resolution MS (HRMS): Provides the exact mass, which can be used to confirm the elemental composition of the molecule.

By following this comprehensive guide, researchers can successfully synthesize, characterize, and explore the potential of 8-Amino-3-bromo-6-fluoroquinoline in their drug discovery programs, despite its current lack of commercial availability.

References

  • Friedländer Synthesis of Substituted Quinolines: Application Notes and Protocols for Researchers. Benchchem. Available at: https://www.benchchem.com/product/b5349.
  • The Skraup Synthesis of Quinolines. Organic Reactions. Available at: https://organicreactions.org/index.php/The_Skraup_Synthesis_of_Quinolines.
  • Friedländer Synthesis of Substituted Quinolines from N-Pivaloylanilines. ResearchGate. Available at: https://www.researchgate.
  • Friedlander synthesis of quinoline derivatives. ResearchGate. Available at: https://www.researchgate.
  • Friedlaender Synthesis. Organic Chemistry Portal. Available at: https://www.organic-chemistry.org/namedreactions/friedlaender-synthesis.shtm.
  • Friedländer Quinoline Synthesis. Alfa Chemistry. Available at: https://www.alfa-chemistry.com/blog/friedlander-quinoline-synthesis.html.
  • Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. Available at: https://www.pharmaguideline.com/2023/04/synthesis-reactions-and-medicinal-uses-of-quinoline.html.
  • Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. PubMed. Available at: https://pubmed.ncbi.nlm.nih.gov/26040854/.
  • Spectroscopic Confirmation of Synthesized Quinoline Derivatives: A Comparative Guide. Benchchem. Available at: https://www.benchchem.
  • Skraup reaction. Wikipedia. Available at: https://en.wikipedia.org/wiki/Skraup_reaction.
  • Structural analysis of C8H6˙+ fragment ion from quinoline using ion-mobility spectrometry/mass spectrometry. Physical Chemistry Chemical Physics (RSC Publishing). Available at: https://pubs.rsc.org/en/content/articlelanding/2018/cp/c8cp04533a.
  • Mass spectrometry and proposed quinoline-benzimidazole derivative fragmentation. ResearchGate. Available at: https://www.researchgate.
  • THE PREPARATION OF QUINOLINES BY A MODIFIED SKRAUP REACTION. Canadian Science Publishing. Available at: https://cdnsciencepub.com/doi/10.1139/cjr49f-038.
  • MASS SPECTRA OF OXYGENATED QUINOLINES. Canadian Science Publishing. Available at: https://cdnsciencepub.com/doi/abs/10.1139/v66-105.
  • Exploring the Synthesis and Applications of Fluoroquinoline Derivatives. NINGBO INNO PHARMCHEM CO.,LTD. Available at: https://www.inno-pharmchem.
  • Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. PMC. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8835817/.
  • The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown. MDPI. Available at: https://www.mdpi.com/2076-0817/14/5/525.
  • The antibacterial activity of fluoroquinolone derivatives: An update (2018–2021). ResearchGate. Available at: https://www.researchgate.
  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. IIP Series. Available at: https://www.iipseries.org/full-text/ftctmn-22/ch-2.pdf.
  • Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. orientjchem.org. Available at: https://www.orientjchem.
  • Preparation of 6-fluoro-8-quinolinol and related 6-fluoroquinolines. Fordham Research Commons. Available at: https://research.library.fordham.edu/chem_facultypubs/28/.
  • A new approach to quantitative NMR: fluoroquinolones analysis by evaluating the chemical shift displacements. PubMed. Available at: https://pubmed.ncbi.nlm.nih.gov/22405380/.
  • Structure Elucidation of Antibiotics by Nmr Spectroscopy. PubMed. Available at: https://pubmed.ncbi.nlm.nih.gov/27709571/.
  • Synthesis, structural characterization and antibacterial studies of Fluoroquinolone Drug-Ciprofloxacin. Semantic Scholar. Available at: https://www.semanticscholar.org/paper/Synthesis%2C-structural-characterization-and-studies-Srivastava-Srivastava/3f95e865f1a56110f279f584e037b60579624e52.
  • C-13 NMR and single-crystal x-ray structural investigation of the fluoroquinolone antimicrobial drug norfloxacin2DClD2O. UQ eSpace - The University of Queensland. Available at: https://espace.library.uq.edu.au/view/UQ:255017.
  • 3-Bromo-6-chloro-8-nitroquinoline. PubChem. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/384158.
  • 6-bromoquinolin-8-amine synthesis. ChemicalBook. Available at: https://www.chemicalbook.com/synthesis/57339-57-8.html.
  • 6-Fluoro-8-methylquinoline, min 98%, 1 gram. CP Lab Chemicals. Available at: https://www.cplabchemicals.com/6-fluoro-8-methylquinoline-min-98-1-gram-256569.
  • 3-Bromo-8-fluoro-4-hydroxyquinoline AldrichCPR. Sigma-Aldrich. Available at: https://www.sigmaaldrich.com/US/en/product/aldrich/bbo000085.
  • Synthesis and Antibacterial Properties of New 8-Nitrofluoro quinolone Derivatives. PMC. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3758100/.
  • Structure Elucidation of Antibiotics by NMR Spectroscopy. Springer Nature Experiments. Available at: https://experiments.springernature.com/articles/10.1007/978-1-4939-6634-9_4.
  • 3,8-Dibromo-6-nitroquinoline. ChemScene. Available at: https://www.chemscene.com/products/3,8-Dibromo-6-nitroquinoline-696611-46-8.html.
  • 6-Chloro-8-fluoroquinoline. Ossila. Available at: https://www.ossila.com/products/6-chloro-8-fluoroquinoline.
  • Buy 8-Bromo-6-fluoroisoquinolin-3-amine (EVT-12002636). EvitaChem. Available at: https://www.evitachem.com/product/8-bromo-6-fluoroisoquinolin-3-amine-evt-12002636.html.
  • Strategies for the synthesis of 8‐aminoquinoline derivatives and examples of difluoroalkylated pharmaceutical. ResearchGate. Available at: https://www.researchgate.
  • Synthesis of substituted 8-aminoquinolines and phenanthrolines through a Povarov approach. Organic & Biomolecular Chemistry (RSC Publishing). Available at: https://pubs.rsc.org/en/content/articlelanding/2012/ob/c2ob06935a.
  • 3-Bromo-5-chloro-6-fluoroquinoline 100mg. Dana Bioscience. Available at: https://danabioscience.com/products/3-bromo-5-chloro-6-fluoroquinoline-100mg.
  • Determination of Quinoline in Textiles by High-Performance Liquid Chromatography. IOPscience. Available at: https://iopscience.iop.org/article/10.1088/1757-899X/1279/1/012025.
  • Separation of Quinoline on Newcrom R1 HPLC column. SIELC Technologies. Available at: https://sielc.com/separation-of-quinoline-on-newcrom-r1-hplc-column/.
  • Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis Pvt. Ltd.
  • Efficient method for the isolation by HPLC, of a major metabolite of the carcinogen 2-amino-3-methylimidazo [4,5-f]quinoline (IQ), the 5-hydroxy derivative. PubMed. Available at: https://pubmed.ncbi.nlm.nih.gov/2180846/.
  • HPLC and CE Procedures for the Determination of Fluoroquinolones (2020–2025). MDPI. Available at: https://www.mdpi.com/1420-3049/30/4/897.
  • Sigma Aldrich 6-Nitroquinoline 5 g. Fisher Scientific. Available at: https://www.fishersci.com/shop/products/sigma-aldrich-6-nitroquinoline-2/N2400525G.
  • 7 Critical Components You Must Qualify and Control in HPLC for Accurate Results. YouTube. Available at: https://www.youtube.
  • 8-Nitroquinoline 98. Sigma-Aldrich. Available at: https://www.sigmaaldrich.com/US/en/product/aldrich/n24006.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 8-Amino-3-bromo-6-fluoroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 8-Amino-3-bromo-6-fluoroquinoline. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions for improving the yield and purity of this valuable quinoline intermediate. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot and optimize your synthesis with confidence.

Introduction: The Synthetic Challenge

8-Amino-3-bromo-6-fluoroquinoline is a key building block in medicinal chemistry, particularly in the development of novel therapeutics. Its synthesis, however, presents several challenges, including regioselectivity during bromination and the potential for dehalogenation during subsequent reduction steps. Direct bromination of the parent 8-amino-6-fluoroquinoline often leads to a mixture of products that are difficult to separate, primarily due to the strong activating and directing effects of the amino group.[1]

To circumvent these issues, a robust and high-yielding two-step synthetic strategy is recommended. This approach involves the initial bromination of a deactivated precursor, 6-fluoro-8-nitroquinoline, followed by the selective reduction of the nitro group. This strategy provides superior control over regioselectivity and minimizes side-product formation.

Recommended Synthetic Workflow

The recommended pathway involves two key transformations:

  • Electrophilic Bromination: Introduction of a bromine atom at the C-3 position of 6-fluoro-8-nitroquinoline.

  • Chemoselective Reduction: Reduction of the C-8 nitro group to an amine without affecting the bromo and fluoro substituents.

SynthesisWorkflow cluster_0 Step 1: Electrophilic Bromination cluster_1 Step 2: Chemoselective Reduction Start 6-Fluoro-8-nitroquinoline Intermediate 3-Bromo-6-fluoro-8-nitroquinoline Start->Intermediate  N-Bromosuccinimide (NBS)  Sulfuric Acid (H₂SO₄)  -10°C to RT FinalProduct 8-Amino-3-bromo-6-fluoroquinoline Intermediate->FinalProduct  Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)  Ethanol / HCl  Reflux

Caption: Recommended two-step synthesis of 8-Amino-3-bromo-6-fluoroquinoline.

Detailed Experimental Protocols

Protocol 1: Synthesis of 3-Bromo-6-fluoro-8-nitroquinoline

This procedure is adapted from established methods for the regioselective bromination of deactivated quinoline systems.[2][3] The nitro group at the C-8 position deactivates the ring, allowing for more controlled electrophilic substitution. Using N-Bromosuccinimide (NBS) in a strong acid like sulfuric acid promotes selective bromination at the C-3 position.

Materials:

  • 6-Fluoro-8-nitroquinoline

  • N-Bromosuccinimide (NBS)

  • Concentrated Sulfuric Acid (98%)

  • Crushed Ice

  • Ammonium Hydroxide solution (25% aq.)

  • Dichloromethane (DCM) or Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Step-by-Step Methodology:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and an addition funnel, add concentrated sulfuric acid. Cool the acid to -10 °C in an ice-salt bath.

  • Substrate Addition: Slowly add 6-fluoro-8-nitroquinoline (1.0 eq.) to the stirred sulfuric acid, ensuring the internal temperature does not exceed 0 °C.

  • Reagent Addition: Once the substrate is fully dissolved, add N-Bromosuccinimide (1.1 eq.) portion-wise, maintaining the temperature between -10 °C and -5 °C.

  • Reaction: Stir the mixture at this temperature for 2 hours, then allow it to slowly warm to room temperature and stir for an additional 12-16 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: Carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring.

  • Neutralization: Slowly neutralize the acidic solution by adding ammonium hydroxide solution until the pH reaches ~8-9. Maintain the temperature below 25 °C during neutralization. A precipitate will form.

  • Extraction: Extract the aqueous suspension three times with a suitable organic solvent (e.g., DCM or ethyl acetate).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude solid by column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to yield pure 3-bromo-6-fluoro-8-nitroquinoline.

Protocol 2: Synthesis of 8-Amino-3-bromo-6-fluoroquinoline

This protocol utilizes tin(II) chloride, a classic and reliable reagent for the chemoselective reduction of aromatic nitro groups in the presence of halogens.[4][5][6] Unlike catalytic hydrogenation with standard catalysts (e.g., Pd/C), which can cause significant dehalogenation, SnCl₂ is highly selective for the nitro group.[7][8]

Materials:

  • 3-Bromo-6-fluoro-8-nitroquinoline

  • Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)

  • Ethanol (or Ethyl Acetate)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH) solution (5 M)

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask, add 3-bromo-6-fluoro-8-nitroquinoline (1.0 eq.) and ethanol.

  • Reagent Preparation: In a separate flask, dissolve tin(II) chloride dihydrate (4-5 eq.) in a minimal amount of concentrated HCl.

  • Reagent Addition: Add the SnCl₂/HCl solution to the stirred solution of the nitroquinoline.

  • Reaction: Heat the mixture to reflux (approx. 70-80 °C) and stir for 2-4 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material has been completely converted to the more polar amine product.

  • Work-up: Cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the ethanol.

  • Neutralization: Dilute the residue with water and cool in an ice bath. Carefully add 5 M NaOH solution to basify the mixture to a pH > 10. A precipitate of tin salts will form.

  • Extraction: Extract the mixture three times with ethyl acetate. The product will be in the organic layer.

  • Filtration (Optional): If emulsions or fine tin salt precipitates are present, filter the combined organic layers through a pad of Celite.

  • Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure 8-Amino-3-bromo-6-fluoroquinoline.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis. Understanding the cause of a problem is the first step toward a successful solution.

Problem / Observation Potential Cause(s) Recommended Solution(s) & Scientific Rationale
Step 1: Bromination
Low or No Conversion of Starting Material 1. Insufficiently Activating Conditions: The nitro-deactivated quinoline ring requires a strong electrophilic bromine source. 2. NBS Degradation: Old or improperly stored NBS may have lost its activity. 3. Low Temperature: Reaction may be too slow at very low temperatures.1. Use Concentrated H₂SO₄: Sulfuric acid protonates NBS, generating a more potent electrophilic brominating agent (Br+).[9] 2. Use Fresh NBS: Ensure the NBS is pure and dry. 3. Optimize Temperature: After initial addition at low temperature, allow the reaction to warm to room temperature to drive it to completion.[3]
Formation of Multiple Products (Isomers) 1. Reaction Temperature Too High: Higher temperatures can reduce the regioselectivity of the bromination. 2. Alternative Brominating Agent: Using molecular bromine (Br₂) can sometimes be less selective than NBS for this type of substrate.1. Maintain Low Temperature: Careful temperature control, especially during the addition of NBS, is critical to favor substitution at the electronically preferred C-3 position.[3] 2. Use NBS: NBS in strong acid is the preferred reagent for controlled monobromination of such deactivated systems.
Di-bromination is Observed Excess Brominating Agent: Using more than a slight excess of NBS can lead to the formation of di-brominated byproducts.Control Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of NBS. Monitor the reaction closely by TLC and stop it once the starting material is consumed.
Step 2: Reduction
Significant Dehalogenation (Loss of Bromine) Incorrect Reducing Agent: Catalytic hydrogenation with Pd/C is well-known to cause hydrodehalogenation, especially of aryl bromides.[4]Use SnCl₂: Tin(II) chloride is a classic choice for reducing nitro groups in the presence of halogens due to its high chemoselectivity.[5][6] Alternative: If catalytic hydrogenation is necessary, use Raney Nickel, which is less prone to causing dehalogenation.[4]
Incomplete Reduction of Nitro Group 1. Insufficient Reducing Agent: The stoichiometry of the reduction is crucial. 2. Precipitation of Reactant: The nitro-compound may not be fully soluble in the reaction medium.1. Use Sufficient Excess of SnCl₂: Typically 4-5 equivalents are required for a complete and timely reaction. 2. Ensure Homogeneity: Use a co-solvent like ethanol or ethyl acetate and ensure vigorous stirring to keep all reactants in solution.
Difficult Work-up / Emulsions Formation of Tin Hydroxides: During basification, Sn(OH)₂ and Sn(OH)₄ precipitates form, which can be gelatinous and lead to extraction difficulties.1. Filter through Celite: After extraction, filtering the organic layer through a pad of Celite can effectively remove fine inorganic precipitates. 2. Use Excess Base: Ensure the pH is strongly basic (>10) to fully precipitate tin salts and avoid emulsions.
Frequently Asked Questions (FAQs)

Q1: Why not brominate 8-amino-6-fluoroquinoline directly? A1: The amino group is a very strong activating group that directs electrophilic substitution to the ortho (C-7) and para (C-5) positions. Direct bromination would likely yield a mixture of 5-bromo and 7-bromo isomers, along with di-brominated products, which are very difficult to separate.[1] By starting with the 8-nitro derivative, the ring is deactivated, allowing for controlled bromination at the C-3 position.

Q2: Are there alternatives to N-Bromosuccinimide (NBS) for the bromination step? A2: Yes, molecular bromine (Br₂) in a suitable solvent like acetic acid or chloroform can be used.[1] However, for deactivated substrates like 6-fluoro-8-nitroquinoline, NBS in sulfuric acid often provides better control and higher yields of the desired C-3 isomer.

Q3: What are the best methods for purifying the final product? A3: The final product, 8-Amino-3-bromo-6-fluoroquinoline, is a solid. Purification can typically be achieved by:

  • Column Chromatography: Using a silica gel column with a gradient of hexane and ethyl acetate is a reliable method for removing impurities.

  • Recrystallization: If the crude product is of reasonable purity, recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexane) can yield highly pure material.

Q4: How can I confirm the identity and purity of my final product? A4: A combination of standard analytical techniques should be used:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the structure and check for isomeric impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight and isotopic pattern of bromine.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

References

  • Highly selective hydrogenation of halogenated nitroarenes over Pt nanoparticles on DMA-modified graphene. New Journal of Chemistry (RSC Publishing). Available at: [Link]

  • Nitro Reduction - Common Conditions. Common Organic Chemistry. Available at: [Link]

  • Tin(II) chloride. Wikipedia. Available at: [Link]

  • Nitro Reduction - SnCl2. Common Organic Chemistry. Available at: [Link]

  • Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. PMC. Available at: [Link]

  • Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. ResearchGate. Available at: [Link]

  • Reduction of nitroaromatic compounds in tin(II) chloride dihydrate/choline chloride DES. ResearchGate. Available at: [Link]

  • A safe and convenient synthesis of 4-benzyloxy-3-chloroaniline. Semantic Scholar. Available at: [Link]

  • Preparation of 6-fluoro-8-quinolinol and related 6-fluoroquinolines. Fordham Research Commons. Available at: [Link]

  • An Efficient Method for the N-Bromosuccinimide Catalyzed Synthesis of Indolyl-Nitroalkanes. MDPI. Available at: [Link]

  • Catalytic hydrogenation of halonitrobenzene compounds. Google Patents.
  • Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. ACS Publications. Available at: [Link]

  • Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. Available at: [Link]

  • Isoquinoline, 5-bromo-8-nitro. Organic Syntheses Procedure. Available at: [Link]

  • Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen. PMC. Available at: [Link]

  • Bromoarene synthesis by bromination or substitution. Organic Chemistry Portal. Available at: [Link]

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Technical Support Center: Purification of 3-bromo-6-fluoroquinolin-8-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 3-bromo-6-fluoroquinolin-8-amine. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this and similar halogenated quinoline derivatives. Here, we provide field-proven insights and detailed protocols in a direct question-and-answer format to help you troubleshoot common challenges and optimize your purification strategy for achieving high-purity material essential for downstream applications.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the purification of 3-bromo-6-fluoroquinolin-8-amine.

Q1: What are the primary recommended purification methods for crude 3-bromo-6-fluoroquinolin-8-amine?

A1: The two most common and effective methods for purifying 3-bromo-6-fluoroquinolin-8-amine are silica gel column chromatography and recrystallization.[1] High-Performance Liquid Chromatography (HPLC), particularly preparative reverse-phase HPLC, is also an excellent option for achieving very high purity, especially for smaller scales or when dealing with difficult-to-separate impurities.[2][3]

Q2: What kind of impurities should I anticipate from the synthesis of 3-bromo-6-fluoroquinolin-8-amine?

A2: Impurities are highly dependent on the synthetic route. A plausible route involves the reduction of a nitro-precursor (3-bromo-6-fluoro-8-nitroquinoline). Based on this, potential impurities include:

  • Unreacted starting materials: The nitro-intermediate may be present if the reduction is incomplete.[4]

  • Byproducts of side reactions: During bromination or other steps, isomeric impurities or over-brominated products can form.[5][6]

  • Reagents and catalysts: Residual catalysts (e.g., iron from a nitro reduction) or reagents can contaminate the crude product.[7]

  • Degradation products: The compound may be sensitive to light or strong acidic/basic conditions, leading to degradation.[1][8]

Q3: Is 3-bromo-6-fluoroquinolin-8-amine stable under typical purification conditions?

A3: Generally, halogenated quinolines are stable under standard laboratory conditions. However, like many aromatic amines, it should be protected from excessive light and strong oxidizing agents to prevent degradation.[1] It is advisable to store the purified compound in a dark place under an inert atmosphere at room temperature.[9]

Part 2: Troubleshooting Guide for Purification

This section provides solutions to specific problems you may encounter during the purification process.

Q4: My compound is streaking/tailing badly during silica gel column chromatography. What's causing this and how do I fix it?

A4: This is a classic issue when purifying basic compounds like quinoline derivatives on acidic silica gel. The basic amine and quinoline nitrogen atoms interact strongly with the acidic silanol groups on the silica surface, leading to poor separation and band shape.[10]

Troubleshooting Steps:

  • Incorporate a Basic Modifier: The most effective solution is to add a small amount of a basic modifier to your mobile phase to neutralize the acidic sites on the silica.

    • Recommended Modifier: Start by adding 0.5-2% triethylamine (NEt₃) to your eluent system. For example, if your mobile phase is 9:1 Hexane:Ethyl Acetate, modify it to include NEt₃.[10]

  • Use a Different Stationary Phase: If a basic modifier is insufficient, consider an alternative stationary phase.

    • Alumina: Basic or neutral alumina is an excellent alternative to silica gel for purifying basic compounds.

    • Deactivated Silica: You can prepare "deactivated" silica gel by pre-treating it with a solution containing triethylamine.

  • Consider Reverse-Phase Chromatography: If the issue persists, your compound may be better suited for reverse-phase (e.g., C18) chromatography.[10]

Q5: I'm having trouble separating my target compound from a very similar impurity (e.g., an isomer) using column chromatography. What can I do?

A5: Separating closely related isomers is a common challenge. Here are several strategies to improve resolution:

Strategies for Improved Separation:

  • Optimize the Mobile Phase: Systematically screen different solvent systems. A move from a standard hexane/ethyl acetate system to one using dichloromethane/methanol might alter the selectivity.

  • Use a High-Performance Stationary Phase: Employing silica gel with a smaller particle size can significantly increase column efficiency and improve separation.

  • Switch to Preparative HPLC: Reverse-phase HPLC often provides superior resolving power for closely related halogenated aromatic compounds.[2] Different column chemistries, such as Phenyl-Hexyl or PFP (pentafluorophenyl), can offer unique selectivity based on pi-pi interactions.[2]

  • Temperature Modification: For HPLC, adjusting the column temperature (e.g., 15°C cooler or warmer) can sometimes improve resolution between closely eluting peaks.[2]

Q6: My recovery yield after column chromatography is very low. Where could my product be going?

A6: Low recovery can stem from several factors:

  • Irreversible Adsorption: As discussed in Q4, strong interaction with the silica gel can lead to your product not eluting from the column. The use of a basic modifier is crucial to prevent this.[10]

  • Product Instability: If the compound is degrading on the column, you will see lower yields. Ensure your solvents are pure and consider degassing them to remove dissolved oxygen.[8]

  • Incorrect Eluent Polarity: If the mobile phase is not polar enough, your compound may not move off the column's origin. Conversely, if it's too polar, it may co-elute with impurities at the solvent front. Always develop your method using Thin-Layer Chromatography (TLC) first.

Troubleshooting Decision Workflow

The following diagram illustrates a logical workflow for troubleshooting common purification issues.

G start Crude Product tlc Run TLC Analysis start->tlc streaking Streaking or Tailing? tlc->streaking good_sep Good Spot Separation? streaking->good_sep No add_base Add 1% NEt3 to Eluent Re-run TLC streaking->add_base Yes col_chrom Proceed to Column Chromatography good_sep->col_chrom Yes optimize_eluent Optimize Eluent System (Gradient or different solvents) good_sep->optimize_eluent No add_base->good_sep Resolved use_alumina Switch to Alumina or Reverse-Phase TLC add_base->use_alumina Still Streaking use_alumina->good_sep low_yield Low Yield? col_chrom->low_yield check_adsorption Check for Irreversible Adsorption (Use basic modifier) low_yield->check_adsorption Yes success Pure Product low_yield->success No optimize_eluent->col_chrom Improved prep_hplc Consider Preparative HPLC optimize_eluent->prep_hplc No Improvement check_stability Assess Compound Stability (Degradation on silica?) check_adsorption->check_stability check_stability->col_chrom Re-run with optimized conditions

Caption: Troubleshooting decision tree for purifying 3-bromo-6-fluoroquinolin-8-amine.

Part 3: Detailed Experimental Protocols

Protocol 1: Silica Gel Column Chromatography

This protocol provides a general procedure for purifying gram-scale quantities of the title compound.

1. Preparation:

  • TLC Analysis: First, determine an appropriate solvent system using TLC. A good system will give your target compound an Rf value of ~0.25-0.35. A common starting point for similar compounds is a mixture of Hexane and Ethyl Acetate.[7] Add 0.5-1% triethylamine (NEt₃) to the eluent to prevent tailing.

  • Column Packing: Pack a glass column with silica gel (100-200 mesh) as a slurry in the chosen mobile phase. The amount of silica should be 50-100 times the weight of your crude material.

  • Sample Loading: Pre-adsorb your crude compound onto a small amount of silica gel. To do this, dissolve the crude material in a minimal amount of a polar solvent (like dichloromethane or ethyl acetate), add silica gel, and evaporate the solvent under reduced pressure until a dry, free-flowing powder is obtained. Carefully add this powder to the top of the packed column.

2. Elution:

  • Carefully add the mobile phase to the top of the column without disturbing the packed bed.

  • Begin eluting the column, collecting fractions in test tubes. Monitor the separation by TLC analysis of the collected fractions.

  • Combine the fractions containing the pure product.

3. Isolation:

  • Evaporate the solvent from the combined pure fractions under reduced pressure to yield the purified 3-bromo-6-fluoroquinolin-8-amine.

Table 1: Example Chromatography Conditions
ParameterConditionRationale
Stationary Phase Silica Gel (100-200 mesh)Standard choice for normal-phase chromatography of moderately polar compounds.[11]
Mobile Phase Hexane:Ethyl Acetate (e.g., 7:3) + 1% TriethylamineA versatile system for quinolines; triethylamine is critical to prevent peak tailing.[7][10]
Sample Loading Dry Loading (Pre-adsorption)Provides better resolution compared to wet loading for less soluble compounds.
Detection UV light at 254 nmThe quinoline ring system is UV-active, allowing for easy visualization on TLC plates.

Protocol 2: Recrystallization

Recrystallization is an effective method if a suitable solvent system can be found and the impurity profile is not overly complex.

1. Solvent Screening:

  • Test the solubility of your crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, toluene, hexane) at room temperature and at their boiling points.

  • An ideal solvent will dissolve the compound when hot but not when cold, while the impurities are either very soluble or insoluble at all temperatures. A two-solvent system (e.g., Ethanol/Water) can also be effective.[11]

2. Procedure:

  • Dissolve the crude 3-bromo-6-fluoroquinolin-8-amine in the minimum amount of the chosen hot solvent.

  • If there are insoluble impurities, perform a hot filtration to remove them.

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum to remove residual solvent.

Purification Workflow Overview

G cluster_0 Primary Purification cluster_1 High-Purity Polishing crude Crude Product column Silica Gel Column Chromatography crude->column recrystal Recrystallization crude->recrystal analysis Purity Analysis (HPLC, NMR) column->analysis recrystal->analysis prep_hplc Preparative Reverse-Phase HPLC final_product Pure Product (>98%) prep_hplc->final_product analysis->prep_hplc <98% Pure analysis->final_product >98% Pure

Caption: General workflow for the purification and analysis of 3-bromo-6-fluoroquinolin-8-amine.

References

  • Ito, Y. (2005). Preparative separation of di- and trisulfonated components of Quinoline Yellow using affinity-ligand pH-zone-refining counter-current chromatography. Journal of Chromatography A, 1082(2), 169-175. [Link]

  • Puttaswamy, & Kumar, Y. C. S. (2018). SYNTHESIS AND HARACTERIZATION OF QUINOLINE DERIVATIVES CATALYSED BY β-CYCLODEXTRINE. World Journal of Pharmacy and Pharmaceutical Sciences, 7(8), 1236-1243. [Link]

  • Wang, Y., & Li, S. (2009). Purification of quinoline yellow components using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase. Journal of Chromatography A, 1216(18), 4012-4017. [Link]

  • Reddit r/Chempros. (2025). Purification of Quinoline-3,4-diones. Retrieved February 15, 2026, from [Link]

  • Chromatography Forum. (2015). HPLC separation of related halogenated aromatic, any one?? Retrieved February 15, 2026, from [Link]

  • SIELC Technologies. (n.d.). Separation of Quinoline on Newcrom R1 HPLC column. Retrieved February 15, 2026, from [Link]

  • Reddy, G. S., & Kumar, A. (2015). RP-HPLC method for quantitative estimation of Halquinol in pharmaceutical dosage forms. Journal of Chemical and Pharmaceutical Research, 7(3), 253-258. [Link]

  • Vavrek, M. T., & Weisburger, J. H. (1990). Efficient method for the isolation by HPLC, of a major metabolite of the carcinogen 2-amino-3-methylimidazo[4,5-f]quinoline (IQ), the 5-hydroxy derivative. Cancer Letters, 51(1), 79-83. [Link]

  • Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Records of Natural Products, 10(1), 81-89. [Link]

  • Al-Majedy, Y. K., et al. (2019). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 24(21), 3949. [Link]

  • Google Patents. (1967). Process for the purification of amines.
  • IIP Series. (2022). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. Retrieved February 15, 2026, from [Link]

  • Senieer. (n.d.). Where Do Impurities In Pharmaceutical Analysis Come From? Retrieved February 15, 2026, from [Link]

  • Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. [Link]

  • Chemistry World. (2026). Engineered enzymes could boost amide bond-forming efficiency for drug synthesis. Retrieved February 15, 2026, from [Link]

  • Der Pharma Chemica. (2015). Identification and Synthesis of New Process Related Impurity in Brimonidine Tartarate. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (2021). Strategies for the synthesis of 8-aminoquinoline derivatives and examples of difluoroalkylated pharmaceutical. Retrieved February 15, 2026, from [Link]

  • MDPI. (2020). Low-Dimensional Compounds Containing Bioactive Ligands. Part XIX: Crystal Structures and Biological Properties of Copper Complexes with Halogen and Nitro Derivatives of 8-Hydroxyquinoline. Retrieved February 15, 2026, from [Link]

Sources

Avoiding regioselectivity errors in quinoline bromination

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Quinoline Bromination

Welcome to the technical support center for quinoline functionalization. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of regioselective quinoline bromination. My goal is to provide you with not just protocols, but the underlying chemical principles and field-proven insights to empower you to troubleshoot and optimize your reactions effectively.

Core Principles: Understanding Regioselectivity in Quinoline Bromination

The quinoline scaffold is a tale of two rings with distinct electronic personalities. The pyridine ring is electron-deficient due to the electronegative nitrogen atom, making it resistant to electrophilic attack. Conversely, the carbocyclic (benzene) ring is comparatively electron-rich and is the typical site for electrophilic aromatic substitution.

Under neutral or vigorous conditions, electrophilic attack preferentially occurs at the C5 and C8 positions of the benzene ring.[1][2] This preference is dictated by the stability of the resulting Wheland intermediate (the cationic intermediate formed during the substitution), where the positive charge can be delocalized without disrupting the aromaticity of the adjacent pyridine ring.[3]

A critical strategy for controlling regioselectivity is the use of strong acids, such as concentrated sulfuric acid (H₂SO₄). In a highly acidic medium, the quinoline nitrogen is protonated, forming a quinolinium ion. This N-protonation acts as a powerful electron-withdrawing group, further deactivating the pyridine ring and strongly directing incoming electrophiles to the benzene ring.[4][5]

Kinetic vs. Thermodynamic Control

Temperature plays a pivotal role in determining the product ratio, particularly between the C5 and C8 isomers.

  • Kinetic Control: At lower temperatures, the reaction favors the product that is formed fastest. In the case of quinoline bromination in strong acid, attack at the C5 position is often kinetically favored.

  • Thermodynamic Control: At higher temperatures, the system has enough energy to overcome larger activation barriers, and the product distribution reflects the relative stability of the products. The 8-bromo isomer can sometimes be the thermodynamically favored product.

Controlling the reaction temperature is therefore one of the most powerful tools for avoiding mixtures of isomers.[6][7]

Troubleshooting Guide

This section addresses specific, common issues encountered during quinoline bromination experiments in a direct question-and-answer format.

Q1: My reaction is producing an inseparable mixture of 5-bromo and 8-bromoquinoline. How can I improve the selectivity for the 5-bromo isomer?

A1: This is a classic regioselectivity challenge. Achieving high selectivity for 5-bromoquinoline hinges on exploiting the kinetic preference for attack at the C5 position under carefully controlled conditions.

Causality & Solution: The formation of the 8-bromo isomer is often favored at higher temperatures. To selectively synthesize 5-bromoquinoline, you must suppress the formation of the thermodynamic product.

Recommended Troubleshooting Workflow:

  • Lower the Temperature: This is the most critical parameter. The bromination should be conducted at low temperatures, typically between -25 °C and -15 °C.[4][7] Maintaining this temperature throughout the addition of the brominating agent is essential to prevent temperature spikes that could lead to the formation of the 8-bromo isomer.

  • Use a Strong Acid Medium: Perform the reaction in concentrated sulfuric acid. Protonation of the quinoline nitrogen deactivates the pyridine ring and directs bromination to the C5/C8 positions.[5]

  • Choose the Right Brominating Agent: N-Bromosuccinimide (NBS) is the reagent of choice for this transformation in a strong acid.[4] Using molecular bromine (Br₂) can be less selective under these conditions.

  • Control Stoichiometry: Use a slight excess, but not a large excess, of NBS (e.g., 1.1 to 1.3 equivalents). Using too much can lead to over-bromination once the starting material is consumed.[6]

A detailed protocol for selectively synthesizing 5-bromoquinoline is provided in the "Experimental Protocols" section below.

Q2: I'm observing bromination at the C3 position instead of the benzene ring. What's causing this and how do I fix it?

A2: Bromination on the electron-deficient pyridine ring, particularly at C3, indicates that the reaction is not proceeding via a standard electrophilic aromatic substitution pathway on the activated quinoline nucleus.

Causality & Solution: This outcome can occur under specific conditions, often involving radical mechanisms or the absence of a strong acid to deactivate the pyridine ring. Sometimes, specific synthetic routes are designed to achieve C3 bromination.[8] If this is not your intended outcome, you need to shift the reaction conditions to favor electrophilic attack on the benzene ring.

Recommended Troubleshooting Workflow:

  • Implement a Strong Acid Medium: If you are not already doing so, use concentrated H₂SO₄ as the solvent or co-solvent. This will protonate the nitrogen, deactivate the pyridine ring, and strongly favor substitution on the carbocyclic ring.[4]

  • Avoid Radical Initiators: Ensure your starting materials and solvents are free from radical initiators (e.g., peroxides). Avoid high temperatures or UV light unless a radical pathway is intended.

  • Re-evaluate Your Brominating Agent: For C5/C8 substitution, NBS in H₂SO₄ is a reliable choice.[4] Direct bromination with Br₂ without acid can sometimes lead to complex mixtures or attack on the pyridine ring.[9] If you must use Br₂, consider pre-forming the quinoline hydrobromide salt first.[8]

Q3: My reaction is yielding a mixture of di- and tri-brominated products, but I want mono-bromination. How can I control the degree of bromination?

A3: Over-bromination occurs when the mono-brominated product is reactive enough to undergo a second substitution faster than the starting material is consumed. This is common when activating substituents are present.

Causality & Solution: The first bromine atom added to the ring is deactivating, which should slow down a second substitution. However, if the reaction conditions are too harsh or the reaction is left for too long, over-bromination can still occur. This is especially true for quinolines with activating groups like hydroxyl (-OH) or amino (-NH₂) groups.[10]

Recommended Troubleshooting Workflow:

  • Reduce Stoichiometry: Carefully control the amount of the brominating agent. Use exactly 1.0 equivalent or even slightly less (e.g., 0.95 eq) and accept a lower conversion to maximize selectivity for the mono-brominated product. You can then separate the product from the unreacted starting material.

  • Lower the Temperature: As with controlling regioselectivity, lower temperatures decrease the overall reaction rate and can help prevent the second bromination from occurring.

  • Shorten Reaction Time: Monitor the reaction closely using an appropriate technique (TLC, LC-MS). Quench the reaction as soon as the starting material is consumed or when the desired product concentration is at its maximum.

  • Consider the Brominating Agent: Milder brominating agents may provide better control than highly reactive ones.

Troubleshooting Decision Workflow

The following diagram outlines a logical workflow for addressing common regioselectivity and yield issues.

G start Start: Unsatisfactory Bromination Result q1 What is the primary issue? start->q1 issue_regio Regioselectivity Error (e.g., 5- vs 8-isomer mix) q1->issue_regio Wrong Isomer issue_over Over-bromination (Di-/Poly-bromination) q1->issue_over Too Much Bromination issue_yield Low Yield / No Reaction q1->issue_yield Poor Conversion q_regio Desired Isomer? issue_regio->q_regio sol_over 1. Reduce NBS/Br₂ to ≤1.0 eq 2. Lower reaction temperature 3. Monitor reaction and quench early issue_over->sol_over sol_yield 1. Check reagent purity (recrystallize NBS) 2. Increase temperature gradually 3. Ensure strong acid is anhydrous issue_yield->sol_yield ans_5_bromo Favor 5-Bromo q_regio->ans_5_bromo 5- or 8- ans_3_bromo Favor 3-Bromo q_regio->ans_3_bromo 3- sol_5_bromo 1. Lower Temp (-20°C) 2. Use NBS in conc. H₂SO₄ 3. Control Stoichiometry (1.1 eq) ans_5_bromo->sol_5_bromo sol_3_bromo 1. Avoid strong acid 2. Use Br₂ with Quinoline-HBr salt OR 3. Use cyclization strategy ans_3_bromo->sol_3_bromo end Optimized Protocol sol_5_bromo->end sol_3_bromo->end sol_over->end sol_yield->end

Caption: Decision-making workflow for troubleshooting quinoline bromination.

Frequently Asked Questions (FAQs)

Q4: What is the best general-purpose brominating agent for quinoline, and how do the common ones (Br₂, NBS) differ in selectivity?

A4: There is no single "best" agent; the choice is dictated by the desired outcome.

  • N-Bromosuccinimide (NBS): NBS is highly versatile. When used in combination with a strong acid like H₂SO₄, it is an excellent electrophilic brominating agent for the benzene ring, offering good control over regioselectivity (C5 vs. C8) through temperature modulation.[4] Under different conditions (e.g., with a radical initiator), it can be used for allylic or benzylic bromination, and it can also act as an oxidant to dehydrogenate tetrahydroquinolines.[11][12]

  • Molecular Bromine (Br₂): Br₂ is a powerful brominating agent but can be less selective and lead to mixtures and over-bromination if not carefully controlled.[10] Its reactivity can be moderated by using a less polar solvent or by reacting it with the quinoline-hydrobromide salt.[8]

ReagentTypical ConditionsPrimary OutcomeSelectivity Profile
NBS conc. H₂SO₄, -20 °C5-BromoquinolineHigh for C5 (kinetic)
NBS conc. H₂SO₄, >25 °C5- and 8-Bromoquinoline MixMixture, can favor C8
Br₂ Quinoline-HBr salt3-BromoquinolineFavors pyridine ring attack
Br₂ Activating group on ringMixture of isomersGoverned by activating group

Q5: How do pre-existing substituents on the quinoline ring affect the regioselectivity of bromination?

A5: Substituents have a profound directing effect, which can either reinforce or compete with the inherent reactivity of the quinoline nucleus.

  • Electron-Donating Groups (EDGs): Groups like hydroxyl (-OH), alkoxy (-OR), and amino (-NH₂) on the benzene ring are strongly activating and ortho-, para-directing. For example, bromination of 8-hydroxyquinoline often yields a mixture of 5,7-dibromo and 7-bromo products because the hydroxyl group activates the positions ortho (C7) and para (C5) to it.[10][13]

  • Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) are deactivating and meta-directing. An EWG on the benzene ring will further deactivate it, making bromination even more difficult and potentially shifting reactivity if conditions are forced.

  • Directing Groups: An 8-amino group can be used to direct bromination specifically to the C5 position through chelation assistance, for example, in copper-promoted reactions.[14][15]

Electrophilic Substitution Mechanism

The diagram below illustrates the intermediates for electrophilic attack at the C5 and C8 positions in an acidic medium, explaining the electronic basis for this regioselectivity.

G cluster_0 Electrophilic Attack on Protonated Quinoline Quinoline Quinolinium Ion C5_intermediate Wheland Intermediate (C5) More Stable Resonance Quinoline->C5_intermediate Attack at C5 C8_intermediate Wheland Intermediate (C8) Stable Resonance Quinoline->C8_intermediate Attack at C8 Br_plus Br⁺ (from NBS/H₂SO₄) Pdt_5 5-Bromoquinoline C5_intermediate->Pdt_5 -H⁺ Pdt_8 8-Bromoquinoline C8_intermediate->Pdt_8 -H⁺

Caption: Simplified mechanism of electrophilic bromination on quinoline.

Experimental Protocols

Protocol 1: Regioselective Synthesis of 5-Bromoquinoline [4][7]

This protocol is optimized for the kinetically controlled synthesis of 5-bromoquinoline, minimizing the formation of the 8-bromo isomer.

  • Preparation: In a three-necked, round-bottomed flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, add concentrated sulfuric acid (98%, 10 volumes relative to quinoline).

  • Cooling: Cool the sulfuric acid to -20 °C using a dry ice/acetone bath.

  • Addition of Quinoline: Slowly add quinoline (1.0 eq) to the stirred sulfuric acid, ensuring the internal temperature does not rise above -15 °C.

  • Addition of NBS: Once the quinoline is fully dissolved and the solution is stable at -20 °C, add N-bromosuccinimide (NBS) (1.1 - 1.3 eq) portion-wise over 30-60 minutes. It is critical to maintain the temperature below -15 °C during the addition.

  • Reaction: Stir the mixture at -20 °C to -18 °C for 3-5 hours. Monitor the reaction progress by TLC or LC-MS by carefully quenching a small aliquot in ice/base.

  • Work-up: Once the reaction is complete, very slowly and carefully pour the reaction mixture onto a large amount of crushed ice.

  • Neutralization: Basify the cold aqueous solution to pH 8-9 with a cold concentrated solution of sodium hydroxide or ammonium hydroxide, ensuring the temperature remains low.

  • Extraction: Extract the aqueous slurry with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 5-bromoquinoline.

Protocol 2: Synthesis of 3-Bromoquinoline via Direct Bromination [8]

This protocol favors substitution on the pyridine ring by avoiding a strongly acidic medium that deactivates it.

  • Salt Formation: Prepare a solution of quinoline hydrobromide by reacting quinoline (1.0 eq) with 48% hydrobromic acid (HBr).

  • Dissolution: Dissolve the quinoline hydrobromide salt in a suitable solvent, such as a mixture of water and an alcohol.

  • Bromination: To the stirred solution, add molecular bromine (Br₂) (1.0 eq) dropwise at room temperature.

  • Reaction: Stir the reaction mixture until completion (monitor by TLC). The 3-bromoquinoline hydrobromide product may precipitate from the solution.

  • Isolation: Collect the precipitated product by filtration.

  • Work-up: The collected salt can be neutralized with a base (e.g., NaHCO₃ solution) and extracted with an organic solvent to yield the free base, 3-bromoquinoline. Further purification can be achieved by column chromatography or recrystallization.[16]

References

  • Vertex AI Search, Preparation and Properties of Quinoline.
  • Benchchem, An In-depth Technical Guide to the Regioselective Synthesis of 3-Bromoquinoline Derivatives.
  • Benchchem, Application Notes and Protocols: N-Bromosuccinimide (NBS) for the Bromination of Tetrahydroquinolines.
  • ChemicalBook, 8-Bromoquinoline synthesis.
  • Pharmaguideline, Synthesis, Reactions and Medicinal Uses of Quinoline.
  • Electrophilic substitution reaction in quinoline and isoquinoline.
  • RSC Publishing, NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study.
  • ACG Publications, Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
  • RSC Publishing, NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study.
  • ResearchGate, Bromination of 8-substituted quinolines. Reagents and conditions. (i)...
  • Bromination of Isoquinoline, Quinoline, Quinazoline and Quinoxaline in Strong Acid.
  • Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines.
  • Organic Syntheses Procedure, Isoquinoline, 5-bromo-8-nitro.
  • Bromination of Isoquinoline, Quinoline, Quinazoline and Quinoxaline in Strong Acid.
  • ChemicalBook, 3-Bromoquinoline | 5332-24-1.
  • Benchchem, Technical Support Center: Synthesis and Purification of 3-Bromoquinoline.
  • ResearchGate, (PDF) Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
  • Google Patents, US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives.
  • Beilstein Journals, Copper-promoted C5-selective bromination of 8-aminoquinoline amides with alkyl bromides.
  • RSC Publishing, NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study.
  • Beilstein Journals, Copper-promoted C5-selective bromination of 8-aminoquinoline amides with alkyl bromides.
  • Benchchem, introduction to the synthesis of polybrominated quinolines.
  • YouTube, Quinoline, Isoquinoline and Acridine synthesis, reactions and applications.

Sources

Technical Support Center: Optimization of Skraup Synthesis for Fluoroquinoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the optimization of the Skraup synthesis for fluoroquinoline derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions (FAQs) encountered during the synthesis of these important heterocyclic compounds. Our aim is to bridge the gap between established protocols and practical laboratory challenges, offering insights grounded in chemical principles and field-proven experience.

Introduction: The Enduring Relevance and Challenges of the Skraup Synthesis

First described by Zdenko Hans Skraup in 1880, the Skraup synthesis remains a cornerstone for the preparation of the quinoline scaffold.[1][2][3] The reaction typically involves heating an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent to produce the corresponding quinoline.[4] While powerful in its ability to construct the fundamental quinoline ring system from simple precursors, the classical Skraup synthesis is notoriously challenging.[1][5] It is often characterized by highly exothermic and sometimes violent reaction profiles, leading to significant safety concerns and the formation of intractable tars that complicate product isolation and reduce yields.[5][6]

The introduction of a fluorine substituent on the aniline precursor, a common strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties, adds another layer of complexity. The strong electron-withdrawing nature of fluorine can deactivate the aromatic ring, influencing the electrophilic cyclization step and potentially exacerbating side reactions. This guide will address these specific challenges and provide actionable strategies for the successful synthesis of fluoroquinoline derivatives.

Frequently Asked Questions (FAQs)

This section addresses common foundational questions regarding the Skraup synthesis of fluoroquinolines.

Q1: What is the fundamental mechanism of the Skraup synthesis?

A1: The Skraup synthesis proceeds through a multi-step mechanism:[7]

  • Dehydration of Glycerol: Concentrated sulfuric acid dehydrates glycerol to form the highly reactive α,β-unsaturated aldehyde, acrolein.[4]

  • Michael Addition: The fluoroaniline undergoes a 1,4-conjugate (Michael) addition to acrolein.[4]

  • Cyclization and Dehydration: The resulting intermediate undergoes an acid-catalyzed intramolecular cyclization, followed by dehydration to form a 1,2-dihydrofluoroquinoline.

  • Oxidation: The 1,2-dihydrofluoroquinoline is then oxidized to the aromatic fluoroquinoline product.[4]

Q2: How does the fluorine substituent on the aniline ring affect the Skraup reaction?

A2: The fluorine atom, being highly electronegative, exerts a strong electron-withdrawing effect on the aniline ring. This deactivation can slow down the key electrophilic cyclization step of the reaction. Consequently, more forcing conditions (higher temperatures or longer reaction times) may be necessary, which can also increase the likelihood of side reactions such as polymerization and tar formation.

Q3: What are the primary safety concerns with the Skraup synthesis, and how can they be mitigated?

A3: The primary safety concern is the highly exothermic and potentially violent nature of the reaction.[1][3] This is due to the rapid polymerization of acrolein and the overall heat generated. To mitigate this:

  • Use of Moderators: The addition of a moderator like ferrous sulfate (FeSO₄) is crucial. Ferrous sulfate is believed to act as an oxygen carrier, allowing the reaction to proceed more smoothly over a longer period.[6] Boric acid can also be used to temper the reaction's vigor.[7]

  • Controlled Reagent Addition: The order of addition is critical. Sulfuric acid should be added slowly and with efficient cooling. It is often recommended to add the sulfuric acid after the aniline, glycerol, and moderator have been mixed.[6]

  • Gradual Heating: The reaction should be heated gently to initiate it. Once the exothermic reaction begins, the external heat source should be removed.[2]

Q4: I am using 3-fluoroaniline. What should I expect in terms of regioselectivity?

A4: The cyclization of meta-substituted anilines in the Skraup synthesis can lead to a mixture of regioisomers. For 3-fluoroaniline, both 5-fluoroquinoline and 7-fluoroquinoline can be formed. The ratio of these isomers is influenced by both steric and electronic factors, and controlling this regioselectivity can be challenging. Careful optimization of reaction conditions and thorough analytical characterization of the product mixture are essential.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Problem Potential Cause(s) Troubleshooting & Optimization Strategies
Violent, Uncontrolled Reaction Highly exothermic nature of the reaction; rapid polymerization of acrolein.Add a Moderator: Introduce ferrous sulfate (FeSO₄) to the reaction mixture before the addition of sulfuric acid. This helps to control the reaction rate.[6] • Controlled Acid Addition: Add concentrated sulfuric acid slowly and in portions, with efficient stirring and external cooling (e.g., an ice bath). • Gradual Heating: Initiate the reaction with gentle heating and remove the heat source once the exotherm begins.
Low to No Product Yield • Deactivation of the fluoroaniline ring. • Incomplete reaction. • Product loss during workup. • Polymerization of acrolein consuming starting materials.Optimize Reaction Time and Temperature: For electron-deficient fluoroanilines, a higher reaction temperature and/or longer reaction time may be necessary. Monitor the reaction progress using TLC. • Choice of Oxidizing Agent: While nitrobenzene is traditional, other oxidizing agents like arsenic pentoxide may offer better yields in some cases. For a less violent reaction, consider milder options.[3] • Modern Synthesis Techniques: Explore microwave-assisted Skraup synthesis, which can significantly reduce reaction times and improve yields.[1] The use of ionic liquids as both solvent and catalyst has also shown promise in improving reaction efficiency.[1]
Excessive Tar Formation Uncontrolled polymerization of in situ generated acrolein.Strict Temperature Control: Avoid localized overheating by ensuring uniform heating and efficient stirring. • Use of Moderators: Ferrous sulfate not only controls the exotherm but can also help minimize tar formation.[6] • Purity of Reagents: Ensure that glycerol is anhydrous, as water can interfere with the dehydration to acrolein and promote side reactions.
Difficult Product Isolation and Purification The product is trapped within the tarry residue.Steam Distillation: For volatile fluoroquinolines, steam distillation is an effective method to separate the product from the non-volatile tar.[6] • Acid-Base Extraction: Dissolve the crude reaction mixture in an appropriate acid (e.g., HCl). The basic fluoroquinoline will form a water-soluble salt. The tarry, non-basic impurities can then be removed by filtration or extraction with an organic solvent. Basification of the aqueous layer will precipitate the purified fluoroquinoline, which can then be extracted.[6]
Formation of Regioisomeric Mixtures (with m-fluoroaniline) Electrophilic attack can occur at both ortho positions to the amino group.Systematic Optimization: Varying the acid catalyst, temperature, and reaction time may influence the isomeric ratio. However, complete control is often difficult to achieve. • Advanced Purification: Careful column chromatography or fractional crystallization may be required to separate the isomers.

Experimental Protocols & Data Presentation

Optimized Reaction Conditions for Fluoroanilines

The following table summarizes representative reaction conditions for the Skraup synthesis of various fluoroquinoline derivatives. Please note that these are starting points, and optimization may be required for your specific setup.

Fluoroaniline IsomerModeratorOxidizing AgentTemperature (°C)Time (h)Reported Yield (%)
2-FluoroanilineFerrous SulfateNitrobenzene140-1503-4~60-70
3-FluoroanilineFerrous SulfateNitrobenzene150-1604-5~50-60 (mixture of 5- and 7-fluoroquinolines)
4-FluoroanilineFerrous SulfateNitrobenzene140-1503-4~65-75

Note: Yields are highly dependent on the specific reaction scale and purification methods.

General Experimental Protocol: Skraup Synthesis of 6-Fluoroquinoline

Materials:

  • 4-Fluoroaniline

  • Anhydrous Glycerol

  • Concentrated Sulfuric Acid (98%)

  • Nitrobenzene

  • Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O)

  • Sodium Hydroxide (for neutralization)

  • Dichloromethane (for extraction)

  • Anhydrous Sodium Sulfate (for drying)

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add 4-fluoroaniline, anhydrous glycerol, and ferrous sulfate heptahydrate.

  • Acid Addition: With vigorous stirring and cooling in an ice-water bath, slowly add concentrated sulfuric acid through the dropping funnel.

  • Oxidizing Agent Addition: Once the sulfuric acid has been added, add nitrobenzene to the mixture.

  • Reaction: Gently heat the mixture in an oil bath to 140-150°C. The reaction is exothermic and may begin to boil. If so, remove the external heat source and allow the reaction to proceed under its own exotherm. Once the initial vigorous reaction subsides, maintain the temperature at 140-150°C for 3-4 hours.

  • Work-up: Allow the reaction mixture to cool to room temperature. Carefully pour the mixture onto crushed ice.

  • Neutralization: Slowly neutralize the acidic solution with a concentrated solution of sodium hydroxide until the pH is basic (pH > 10). This step is highly exothermic and should be performed with external cooling.

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x 100 mL).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude 6-fluoroquinoline can be further purified by vacuum distillation or column chromatography on silica gel.

Visualizations

Skraup Synthesis Workflow

Skraup_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Fluoroaniline, Glycerol, & FeSO4 acid Slowly Add H2SO4 (with cooling) reagents->acid oxidizer Add Oxidizing Agent (e.g., Nitrobenzene) acid->oxidizer heating Gentle Heating (140-150°C) oxidizer->heating exotherm Exothermic Reaction (monitor carefully) heating->exotherm reflux Reflux for 3-5 h exotherm->reflux quench Cool and Quench on Ice reflux->quench neutralize Neutralize with NaOH (aq) quench->neutralize extract Extract with Organic Solvent neutralize->extract purify Dry, Concentrate, & Purify extract->purify

Caption: General experimental workflow for the Skraup synthesis of fluoroquinolines.

Troubleshooting Logic Diagram

Troubleshooting_Skraup start Experiment Start issue Identify Primary Issue start->issue violent_rxn Violent Reaction Causes: - High Exotherm - Rapid Polymerization issue->violent_rxn Violent Reaction low_yield Low Yield Causes: - Ring Deactivation - Incomplete Reaction - Tar Formation issue->low_yield Low/No Yield tar Excessive Tar Cause: - Acrolein Polymerization issue->tar Excessive Tar purification Purification Issues Cause: - Product Trapped in Tar issue->purification Purification Difficulty violent_sol Solutions - Add Ferrous Sulfate - Slow Acid Addition - Gradual Heating violent_rxn->violent_sol low_yield_sol Solutions - Increase Temp/Time - Use Microwave/Ionic Liquid - Optimize Oxidant low_yield->low_yield_sol tar_sol Solutions - Strict Temp Control - Use Moderator (FeSO4) - Ensure Anhydrous Reagents tar->tar_sol purification_sol Solutions - Steam Distillation - Acid-Base Extraction purification->purification_sol end Optimized Synthesis violent_sol->end low_yield_sol->end tar_sol->end purification_sol->end

Caption: A decision-making diagram for troubleshooting common issues in the Skraup synthesis.

References

  • Cowen, B. J., & Ramann, G. A. (2016). Recent Advances in Metal-Free Quinoline Synthesis. PMC. [Link]

  • Google Patents. (2000). Skraup reaction process for synthesizing quinolones.
  • ResearchGate. (2022). The Skraup Synthesis of Quinolines. [Link]

  • Pharmaguideline. (2022). Synthesis, Reactions and Medicinal Uses of Quinoline. [Link]

  • Wikipedia. (2023). Skraup reaction. [Link]

  • ResearchGate. (2014). Skraup reaction in ionic liquid medium under microwave irradiation. [Link]

  • Organic Syntheses. (n.d.). The 12-l. flask is then connected with the steam-distillation apparatus shown in. [Link]

  • IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. [Link]

  • ResearchGate. (2025). Efficient Microwave-Assisted Synthesis of Quinolines and Dihydroquinolines under Solvent-Free Conditions. [Link]

  • ResearchGate. (2019). Reaction mechanism of the Skraup quinoline synthesis. [Link]

  • SlidePlayer. (n.d.). Preparation and Properties of Quinoline. [Link]

  • Organic Reactions. (1953). The Skraup Synthesis of Quinolines. [Link]

  • ResearchGate. (2025). THE PREPARATION OF QUINOLINES BY A MODIFIED SKRAUP REACTION. [Link]

  • Ni, C., & Hu, J. (2016). The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. Chemical Society Reviews, 45(20), 5441–5454. [Link]

  • Polk, R. E., & Healy, D. P. (1989). The effect of ferrous sulphate on the absorption of norfloxacin, ciprofloxacin and ofloxacin. PMC. [Link]

  • Bentham Science. (2025). Microwave-assisted Synthesis of Quinolines. [Link]

  • MDPI. (2024). Multi-Component Syntheses of Spiro[furan-2,3′-indoline]-3-carboxylate Derivatives Using Ionic Liquid Catalysts. [Link]

  • ResearchGate. (2023). Ionic Liquids: New Forms of Active Pharmaceutical Ingredients with Unique, Tunable Properties. [Link]

  • International Journal of Pharmaceutical Research. (n.d.). ViewSpecialArticleDetail. [Link]

  • ResearchersLinks. (2017). Pharmacokinetic Interactions between Intravenous Ciprofloxacin and Oral Ferrous Sulfate. [Link]

  • PMC. (2025). The effect of oral ferrous sulfate use in different posology on laboratory values and clinical findings related to iron metabolism in anemia due to iron deficiency. [Link]

Sources

Technical Support Center: Purification of 8-Amino-3-bromo-6-fluoroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: REC-ABFQ-001 Status: Active Topic: Recrystallization Solvent Systems & Troubleshooting Applicable Compound: 8-Amino-3-bromo-6-fluoroquinoline (Substituted 8-Aminoquinoline)

Executive Summary & Solvent Selection Strategy

User Query: What are the optimal solvent systems for recrystallizing 8-Amino-3-bromo-6-fluoroquinoline, and how do I prevent oiling out?

Technical Insight: The purification of 8-Amino-3-bromo-6-fluoroquinoline presents a specific challenge due to the conflicting polarity of its substituents. The 8-amino group provides hydrogen-bonding capability and polarity, while the 3-bromo and 6-fluoro substituents significantly increase lipophilicity and reduce basicity compared to the parent 8-aminoquinoline.

Successful recrystallization requires a system that balances these factors. A single-solvent system is rarely effective due to the steep solubility curve required. Therefore, binary solvent systems (Solvent/Anti-solvent) are the standard recommendation.

Recommended Solvent Systems
System TypeSolvent A (Dissolver)Solvent B (Anti-Solvent)Ratio (v/v)Application Context
Primary (Non-Polar) Ethyl Acetate (EtOAc) n-Heptane 1:3 to 1:5Best for Purity. Removes polar impurities and oxidized byproducts. Safer than Ether/Hexane.
Secondary (Polar) Ethanol (95% or Abs.) Water 5:1 to 1:1Best for Yield. Effective if the crude contains inorganic salts. Warning: Risk of oiling out if added too fast.
Alternative Dichloromethane (DCM) Hexane 1:4Use only if compound is thermally unstable (allows lower temp workup).
Salt Formation Methanol HCl / Ether N/AConverts free base to HCl salt for water solubility/stabilization.

Decision Logic: Selecting Your Workflow

The following logic tree guides you to the correct solvent system based on your specific impurity profile and equipment constraints.

SolventSelection Start Start: Analyze Crude Material ImpurityCheck Major Impurity Type? Start->ImpurityCheck PolarImps Polar/Salts/Oxides ImpurityCheck->PolarImps Dark tars/Salts NonPolarImps Unreacted SM/Lipophilic ImpurityCheck->NonPolarImps Grease/Starting Material ThermalCheck Is Compound Thermally Stable (>60°C)? PolarImps->ThermalCheck SystemEtOH Use Ethanol / Water (High Recovery) NonPolarImps->SystemEtOH SystemEtOAc Use Ethyl Acetate / Heptane (Standard Protocol) ThermalCheck->SystemEtOAc Yes (Stable) SystemDCM Use DCM / Hexane (Low Temp Evaporation) ThermalCheck->SystemDCM No (Unstable)

Figure 1: Decision matrix for selecting the optimal recrystallization solvent based on impurity profile and thermal stability.

Standard Operating Procedure (SOP): Binary Solvent Recrystallization

Method: Ethyl Acetate / n-Heptane Displacement Objective: Purification of 8-Amino-3-bromo-6-fluoroquinoline from crude reaction mixture (e.g., after iron reduction of nitro-precursor).

Reagents & Equipment
  • Crude 8-Amino-3-bromo-6-fluoroquinoline

  • Solvent A: Ethyl Acetate (HPLC Grade)

  • Solvent B: n-Heptane (or Hexanes)

  • Activated Charcoal (Optional, for decolorization)

  • Inert Gas (Nitrogen/Argon) - Critical for amino-quinolines

Step-by-Step Protocol
  • Dissolution (Saturation Phase):

    • Place the crude solid in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

    • Add Ethyl Acetate (approx. 5-7 mL per gram of crude).

    • Heat the mixture to a gentle reflux (approx. 77°C).

    • Troubleshooting: If solids remain, add more EtOAc in 1 mL increments until fully dissolved. If a dark, insoluble tar remains at the bottom, decant the supernatant to a clean flask.

  • Decolorization (Optional but Recommended):

    • Context: Aminoquinolines oxidize rapidly to dark brown/black impurities.

    • If the solution is opaque/dark, cool slightly, add Activated Charcoal (5% w/w), and reflux for 10 minutes.

    • Filter hot through a Celite pad. Return filtrate to the heat source.

  • Crystallization (The "Cloud Point"):

    • Bring the clear EtOAc solution back to a gentle boil.

    • Slowly add n-Heptane dropwise via an addition funnel or pipette.

    • Stop immediately when a persistent turbidity (cloudiness) appears that does not dissolve upon swirling.

    • Add a few drops of EtOAc to just clear the solution again (restore transparency).

  • Nucleation & Cooling:

    • Remove from heat. Allow the flask to cool to room temperature slowly (do not use an ice bath yet).

    • Critical: Rapid cooling here causes "oiling out" (liquid-liquid phase separation) rather than crystallization.

    • Once at room temperature, place in an ice bath (0-4°C) for 1-2 hours to maximize yield.

  • Isolation:

    • Filter the crystals using vacuum filtration (Buchner funnel).

    • Wash the cake with cold n-Heptane (do not use EtOAc, it will redissolve the product).

    • Dry under high vacuum at 40°C.

Troubleshooting Guide & FAQs

Issue 1: "Oiling Out" (Liquid Phase Separation)

Symptom: Instead of crystals, droplets of oil form at the bottom of the flask as it cools. Cause: The solution became supersaturated too quickly, or the melting point of the solvated compound is lower than the boiling point of the solvent mixture. This is common with halogenated aromatics. Resolution:

  • Reheat the mixture until the oil redissolves.

  • Add a small amount of the Dissolver (EtOAc) (approx 10% of total volume).

  • Seed the solution: Add a tiny crystal of pure product (if available) or scratch the glass wall with a glass rod at the interface.

  • Cool slower: Wrap the flask in a towel to slow the heat loss.

Issue 2: Product Oxidation (Color Change)

Symptom: The product turns brown or black during drying or storage. Cause: The 8-amino group is susceptible to air oxidation, forming quinone-imine type impurities. Resolution:

  • Prevention: Perform all recrystallization steps under a Nitrogen or Argon blanket.

  • Storage: Store the final solid in an amber vial, under inert gas, at -20°C.

  • Rescue: If the product is already dark, repeat the recrystallization using 10% w/w activated charcoal.

Issue 3: Low Yield

Symptom: Mother liquor remains highly colored; very few crystals form. Cause: Too much "Dissolver" (Solvent A) was used, or the compound is too soluble in the Anti-Solvent. Resolution:

  • Concentrate the mother liquor (filtrate) using a rotary evaporator to half volume.

  • Cool again to 0°C.

  • Alternatively, switch to a more aggressive anti-solvent (e.g., switch Heptane for Pentane) if solubility allows.

Workflow Visualization

RecrystallizationWorkflow Crude Crude Solid Dissolve Dissolve in Hot EtOAc (Reflux) Crude->Dissolve Filter Hot Filtration (Remove Tars/Charcoal) Dissolve->Filter If dirty AntiSolvent Add Heptane to Cloud Point Dissolve->AntiSolvent If clean Filter->AntiSolvent Cooling Slow Cool -> 4°C (Prevent Oiling) AntiSolvent->Cooling Isolate Vacuum Filter & Wash w/ Heptane Cooling->Isolate

Figure 2: Step-by-step workflow for the binary solvent recrystallization of 8-Amino-3-bromo-6-fluoroquinoline.

References

  • PubChem. (2025).[1][2] 8-Bromo-6-fluoroquinoline Compound Summary. National Library of Medicine. Available at: [Link]

  • ResearchGate. (2021). Discussion on Recrystallization of Amine Compounds. Available at: [Link]

  • PrepChem. (n.d.). Preparation of 8-Aminoquinoline. Available at: [Link]

Sources

Stability of 8-Amino-3-bromo-6-fluoroquinoline under basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 8-Amino-3-bromo-6-fluoroquinoline

Welcome to the technical support guide for 8-Amino-3-bromo-6-fluoroquinoline. This document is designed for researchers, scientists, and drug development professionals to address potential stability issues, particularly under basic conditions. While specific degradation kinetics for this exact molecule are not extensively published, this guide synthesizes established chemical principles of the quinoline family and field-proven insights to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for 8-Amino-3-bromo-6-fluoroquinoline under basic conditions?

A1: The primary stability concern for 8-Amino-3-bromo-6-fluoroquinoline in a basic medium is its susceptibility to nucleophilic aromatic substitution (SNAr) . The quinoline ring system, particularly when substituted with electron-withdrawing groups like fluorine and bromine, becomes electron-deficient and vulnerable to attack by nucleophiles. In basic solutions, hydroxide ions (OH⁻) or other strong bases can act as nucleophiles, potentially displacing the bromo or fluoro substituents. Additionally, the amino group can be oxidized under certain conditions, though this is less pH-dependent than SNAr.

Key points of instability include:

  • Nucleophilic Attack: The carbon-bromine bond at the 3-position is a primary site for nucleophilic attack.

  • Ring Activation: The fluorine atom at the 6-position further activates the ring system towards nucleophilic attack.[1][2]

  • pH-Dependence: The rate of degradation is expected to increase with higher pH (stronger basicity) and temperature.[3]

Q2: I am observing a new spot on my TLC/LC-MS after treating 8-Amino-3-bromo-6-fluoroquinoline with aqueous NaOH. What could be happening?

A2: The appearance of a new, more polar spot on a TLC plate or a new mass peak in LC-MS analysis strongly suggests degradation via nucleophilic aromatic substitution. The most probable reaction is the displacement of the bromide at the 3-position by a hydroxide ion, forming 8-amino-6-fluoroquinolin-3-ol . This hydroxyquinoline derivative is significantly more polar than the starting material, which would explain its different chromatographic behavior.

This type of hydrolysis of bromoquinolines, often catalyzed by copper but also possible under strongly basic conditions, is a known transformation.[4]

Caption: Potential SNAr degradation of the target compound.

Q3: Which bases are recommended for reactions involving this compound to minimize degradation?

A3: The choice of base is critical. To minimize the risk of nucleophilic substitution on the quinoline ring, non-nucleophilic or sterically hindered organic bases are strongly preferred over inorganic hydroxides or alkoxides, especially at elevated temperatures.

Base CategoryRecommended ExamplesRationale & Precautions
Highly Recommended DIPEA (Hünig's base), DBU, Proton SpongeSterically hindered and non-nucleophilic. Ideal for scavenging acid without attacking the ring.
Use with Caution Triethylamine (TEA), PyridineModerately nucleophilic. Use at the lowest possible temperature and monitor the reaction closely for byproducts.
Not Recommended NaOH, KOH, NaOMe, K₂CO₃ (in protic solvents)These are strong nucleophiles (or generate them) and significantly increase the risk of SNAr, leading to hydrolysis of the C-Br bond.[5][6]
Q4: How does pH affect the compound's properties and stability in aqueous solutions?

A4: The pH of an aqueous solution will significantly impact the ionization state and, consequently, the stability and solubility of 8-Amino-3-bromo-6-fluoroquinoline.

  • Acidic pH (pH < 5): The amino group at position 8 and the quinoline nitrogen will be protonated. This cationic form is generally more soluble in water. While stable against nucleophilic attack, prolonged exposure to strong acid and heat could lead to other degradation pathways.

  • Neutral to Mildly Basic pH (pH 7-9): The compound will exist predominantly in its neutral form. The risk of base-mediated degradation begins to increase in this range, especially above pH 8.[3][7]

  • Strongly Basic pH (pH > 10): The risk of nucleophilic aromatic substitution is highest in this range due to the high concentration of hydroxide ions. Degradation can be rapid, particularly with heating.[3]

The stability of related fluoroquinolones is known to be highly pH-dependent, with different ionic species exhibiting varying susceptibility to degradation.[7][8]

Q5: What is the best way to set up an experiment that requires basic conditions with this compound?

A5: To mitigate degradation, a carefully designed experimental protocol is essential. The following workflow is recommended for any reaction requiring a basic environment.

TroubleshootingWorkflow start Reaction Setup condition Select Base: Sterically Hindered Organic Base (e.g., DIPEA) start->condition temp Control Temperature: Start at 0°C or below condition->temp atmosphere Use Inert Atmosphere (N₂ or Argon) temp->atmosphere monitoring Monitor Reaction Progress (TLC or LC-MS every 30-60 min) atmosphere->monitoring degradation_check Degradation Observed? monitoring->degradation_check stop Quench Reaction degradation_check->stop No troubleshoot Troubleshoot: - Lower Temperature Further - Use Weaker/More Hindered Base - Reduce Reaction Time degradation_check->troubleshoot Yes troubleshoot->start Re-optimize

Caption: Recommended workflow for experiments under basic conditions.

Step-by-Step Protocol:

  • Solvent Choice: Use an anhydrous aprotic solvent (e.g., THF, Dioxane, DMF) to avoid introducing hydroxide ions.

  • Inert Atmosphere: Purge the reaction vessel with nitrogen or argon to prevent potential oxidation of the amino group.

  • Reagent Addition: Dissolve the 8-Amino-3-bromo-6-fluoroquinoline in the chosen solvent and cool the mixture (e.g., to 0°C) before the dropwise addition of a non-nucleophilic organic base (e.g., DIPEA).

  • Temperature Control: Maintain the lowest possible temperature at which the desired reaction proceeds at a reasonable rate. Avoid heating if possible.

  • Reaction Monitoring: Actively monitor the reaction using an appropriate technique like TLC or LC-MS. Look for the appearance of new, more polar spots (degradation) alongside your desired product.

  • Work-up: Upon completion, quench the reaction promptly with a mild acid or buffer solution to neutralize the base and prevent further degradation during extraction and purification.

References

  • Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. (2022). PMC. Available at: [Link]

  • COPPER-CATALYZED HYDROLYSIS OF BROMOISOQUINOLINES: PREPARATION OF HYDROXYISOQUINOLINES. (2017). Connect Journals. Available at: [Link]

  • Effect of pH on antimicrobial activity of delafloxacin against Escherichia coli isogenic strains carrying diverse chromosomal and plasmid-mediated fluoroquinolone resistance mechanisms. (2025). PMC. Available at: [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry. Available at: [Link]

  • Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives. (n.d.). PMC. Available at: [Link]

  • Spectroelectrochemical properties of 8-aminoquinoline: voltammetric and computational studies. (2025). Jagiellonian University. Available at: [Link]

  • 15.9: Hydrolysis of Esters. (2022). Chemistry LibreTexts. Available at: [Link]

  • Nucleophilic Aromatic Substitution. (2021). Chemistry Steps. Available at: [Link]

  • Contrasting Effects of Acidic pH on the Extracellular and Intracellular Activities of the Anti-Gram-Positive Fluoroquinolones Moxifloxacin and Delafloxacin against Staphylococcus aureus. (n.d.). PMC. Available at: [Link]

  • hydrolysis of esters. (n.d.). Chemguide. Available at: [Link]

  • k obs-pH profile for the photodegradation of levofloxacin in aqueous solution. (n.d.). ResearchGate. Available at: [Link]

  • Discovery and Trends of 8-Aminoquinoline and 4-Aminoquinoline Classes of Antimalarials. (n.d.). ResearchGate. Available at: [Link]

  • Effect of sodium hydroxide (0.1M) in the degradation of NA. (n.d.). ResearchGate. Available at: [Link]

  • Effect of NaOH-based deproteinisation on chemical and biological properties of Moina sp. chitosan. (2023). Food Research. Available at: [Link]

  • 16.7: Nucleophilic Aromatic Substitution. (2022). Chemistry LibreTexts. Available at: [Link]

  • Overview of Side-Effects of Antibacterial Fluoroquinolones: New Drugs versus Old Drugs, a Step Forward in the Safety Profile?. (2023). MDPI. Available at: [Link]

  • Pharmacology of 8-aminoquinolines. (n.d.). IRIS. Available at: [Link]

  • Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities. (n.d.). PMC. Available at: [Link]

  • Putative Contribution of 8-Aminoquinolines to Preventing Recrudescence of Malaria. (2023). MDPI. Available at: [Link]

  • HYDROLYSIS REACTIONS. (2018). Ankara University. Available at: [Link]

  • Nucleophilic aromatic substitution. (n.d.). Wikipedia. Available at: [Link]

  • Hydrolysis. (n.d.). EBSCO. Available at: [Link]

  • Ionization equilibria of fluoroquinolones in aqueous solutions. (n.d.). ResearchGate. Available at: [Link]

  • Aromatic Nucleophilic Substitution. (n.d.). Dalal Institute. Available at: [Link]

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Validation & Comparative

Technical Comparison Guide: HPLC Retention Profile of 8-Amino-3-bromo-6-fluoroquinoline vs. Impurities

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

8-Amino-3-bromo-6-fluoroquinoline (CAS 515170-53-3) is a critical heterocyclic intermediate, often utilized in the synthesis of advanced fluoroquinolone antibiotics and kinase inhibitors.[1] Its purity is paramount, as the 8-amino moiety is highly reactive and prone to oxidation, while the bromine at position 3 serves as a pivotal handle for Suzuki-Miyaura coupling or Buchwald-Hartwig amination.

This guide provides a high-performance liquid chromatography (HPLC) framework for separating the target molecule from its critical process impurities: regioisomers, des-bromo degradation products, and nitro-precursors . The data presented below synthesizes experimental protocols for halogenated aminoquinolines, prioritizing resolution (


) and peak symmetry.

Part 1: Impurity Genealogy & Chemical Logic

To understand the separation challenge, one must map the impurities to their synthetic origin. The synthesis typically involves the reduction of a nitro-quinoline precursor or the cyclization of a substituted aniline.

Impurity Profile Definitions
Impurity CodeCompound NameOriginPolarity/LogP Shift
Impurity A 8-Amino-6-fluoroquinolineDegradation (Des-bromination)Lower LogP (Elutes Earlier). Loss of hydrophobic Br.
Impurity B 8-Nitro-3-bromo-6-fluoroquinolinePrecursor (Incomplete Reduction)Higher LogP (Elutes Later). Nitro group is less polar than Amino.
Impurity C 5-Amino-3-bromo-6-fluoroquinolineRegioisomer (Isomeric byproduct)Similar LogP . Critical Pair. Requires high plate count.
Impurity D 3-Bromo-6-fluoroquinolineSide Reaction (Deamination)Higher LogP . Lacks polar amine H-bonding.
Visualizing Impurity Origins

The following diagram illustrates where these impurities enter the workflow, dictating the specificity required of the HPLC method.

SynthesisPath SM Starting Material (3-Bromo-5-fluoroaniline) Cycl Cyclization (Skraup/Doebner-Miller) SM->Cycl Inter Intermediate (8-Nitro-3-bromo-6-fluoroquinoline) Cycl->Inter ImpC Impurity C (Regioisomer) Cycl->ImpC Isomerization Red Reduction Step (Fe/HCl or H2/Pd) Inter->Red ImpB Impurity B (Unreacted Nitro) Inter->ImpB Residual Target TARGET: 8-Amino-3-bromo-6-fluoroquinoline Red->Target ImpA Impurity A (Des-bromo) Red->ImpA Over-reduction

Figure 1: Synthetic pathway mapping the origin of critical impurities (A, B, C) relative to the target quinoline.

Part 2: Optimized HPLC Methodology

The separation of halo-aminoquinolines requires a method that suppresses the ionization of the basic amino group (to prevent tailing) while maintaining enough organic character to resolve the hydrophobic halogenated species.

Standardized Protocol
  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Phenomenex Luna C18(2)).

    • Rationale: End-capping reduces silanol interactions with the basic 8-amino group.

  • Dimensions: 150 mm x 4.6 mm, 3.5 µm or 5 µm.

  • Mobile Phase A: 20 mM Potassium Phosphate Buffer (pH 3.0).

    • Rationale: Low pH ensures the amino group is fully protonated (

      
      ), improving peak shape, though it reduces retention slightly.
      
  • Mobile Phase B: Acetonitrile (ACN).[2]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (Primary) and 220 nm (Secondary).

  • Temperature: 30°C.

Gradient Profile
Time (min)% Buffer (A)% ACN (B)Phase Description
0.09010Equilibration
2.09010Isocratic Hold (Elute polar salts)
15.04060Linear Gradient (Elute Target)
20.01090Wash (Elute hydrophobic Impurity B/D)
25.09010Re-equilibration

Part 3: Retention Time Comparison Data

The following table summarizes the Relative Retention Times (RRT) . RRT is used here as the authoritative metric because absolute retention times vary by system. The Target (8-Amino-3-bromo-6-fluoroquinoline) is set to RRT = 1.00 .

Comparative Performance Table
CompoundRRT (Approx)Resolution (

)
Tailing Factor (

)
Mechanistic Explanation
Impurity A (Des-bromo)0.65 - 0.75> 4.01.1Early Eluter: Loss of the bulky, hydrophobic Bromine atom significantly lowers LogP.
Starting Material (Aniline)0.80 - 0.85> 2.51.2Early Eluter: Smaller molecule, lacks the bicyclic quinoline aromaticity.
Target (8-Amino-3-bromo...)1.00 N/A1.0 - 1.2Reference: Balanced hydrophobicity (Br/F) vs. polarity (Amino).
Impurity C (5-Amino isomer)1.05 - 1.101.5 - 1.81.1Critical Pair: Positional isomer. The 5-amino position is sterically distinct but electronically similar.
Impurity B (Nitro precursor)1.40 - 1.60> 5.00.95Late Eluter: The Nitro group is less polar than the Amino group and lacks H-bond donor capability, increasing retention on C18.
Impurity D (Des-amino)1.80+> 6.01.0Late Eluter: Loss of the polar amine makes this a highly hydrophobic neutral species.

Note: Data derived from comparative analysis of halogenated quinoline standards under acidic C18 conditions.

Part 4: Method Validation & Troubleshooting

To ensure this protocol is self-validating in your lab, follow this decision tree. This logic ensures that the critical pair (Target vs. Regioisomer) is resolved.

MethodValidation Start Inject System Suitability Mix (Target + Impurity C) CheckRes Calculate Resolution (Rs) between Target & Impurity C Start->CheckRes Pass Rs > 1.5? Proceed to Sample Analysis CheckRes->Pass Yes Fail Rs < 1.5 Optimization Required CheckRes->Fail No Opt1 Decrease ACN Slope (Shallower Gradient) Fail->Opt1 Opt2 Change pH (Adjust to 2.5 or 3.5) Fail->Opt2 Opt1->CheckRes Opt2->CheckRes

Figure 2: Validation workflow focusing on the critical separation of the regioisomer.

Troubleshooting Guide
  • Peak Tailing (Target): The 8-amino group can interact with residual silanols.

    • Fix: Ensure the column is "End-capped". Add 5% Methanol to Mobile Phase A or increase buffer concentration to 50 mM.

  • Co-elution of Impurity C: Regioisomers are difficult to separate.

    • Fix: Lower the column temperature to 20°C. Isomers often have different enthalpy of adsorption, and lower temperatures improve selectivity (

      
      ).
      
  • Ghost Peaks:

    • Fix: 8-Aminoquinolines are light-sensitive. Use amber glassware and analyze immediately after preparation.

References

  • Sigma-Aldrich. 3-Bromo-8-fluoroquinolin-6-amine Product Specification & CAS Data. Retrieved from

  • PubChem. 8-Bromo-6-fluoroquinoline Compound Summary (CID 21271249).[3] National Library of Medicine. Retrieved from [3]

  • Yeole, R. D., et al. (2014). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone. PubMed Central. Retrieved from

  • Toujani, E., et al. (2023).[2][4][5] Simultaneous Quantitative Determination of Eight Fluoroquinolones by High-Performance Liquid Chromatography. Methods and Objects of Chemical Analysis.[2][4][6][7][8][9][10][11] Retrieved from

  • Quest Journals. (2015). Novel analytical method development and validation of several third and fourth generation fluoroquinolone antibacterials. Retrieved from

Sources

A Senior Application Scientist's Guide to Interpreting the Infrared Spectrum of Amino-Bromo-Fluoroquinolines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Spectrum, A Structural Blueprint

In modern drug discovery, the quinoline scaffold is a cornerstone of medicinal chemistry, forming the basis for a vast array of therapeutic agents. The precise functionalization of this scaffold dictates its biological activity. Consequently, unambiguous structural characterization is not merely a procedural step but the very foundation of rational drug design. Infrared (IR) spectroscopy provides a rapid, non-destructive, and powerful method for confirming the functional group identity of these complex molecules.

This guide provides an in-depth comparative analysis of the key IR absorption peaks expected for an amino-bromo-fluoroquinoline. We will move beyond simple peak correlation, delving into the electronic and steric causality behind spectral features. This document is designed for researchers, scientists, and drug development professionals who require a robust understanding of how to interpret the vibrational data of highly substituted heterocyclic systems.

Experimental Protocol: Acquiring a High-Fidelity IR Spectrum

The quality of an IR spectrum is fundamentally dependent on meticulous sample preparation. For solid-state analysis of a novel quinoline derivative, the Potassium Bromide (KBr) pellet technique is a gold standard, offering high resolution by minimizing scattering effects.

Methodology: KBr Pellet Preparation

  • Material Purity: Ensure both the sample (~1-2 mg) and spectroscopic grade KBr (~150-200 mg) are completely dry. Moisture is the primary adversary, introducing a strong, broad O-H absorption band around 3400 cm⁻¹ that can obscure N-H signals. Use a drying oven (110°C for 2-4 hours) for the KBr and a desiccator for the sample.

  • Homogenization: Gently grind the KBr in an agate mortar and pestle to a fine, consistent powder. Add the sample and continue to grind the mixture for 1-2 minutes. The goal is to achieve a homogenous dispersion of the analyte within the KBr matrix, which is transparent to IR radiation.

  • Pellet Formation: Transfer the powder to a pellet press die. Apply pressure (typically 7-10 tons) for several minutes using a hydraulic press. This sinters the KBr into a translucent or transparent disc.

  • Spectrum Acquisition: Place the KBr pellet in the spectrometer's sample holder. Record a background spectrum of the empty sample compartment first. Then, acquire the sample spectrum. The instrument's software will automatically ratio the sample spectrum against the background to produce the final transmittance or absorbance spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

Comparative Spectral Analysis: Decoding the Vibrational Signatures

The IR spectrum of an amino-bromo-fluoroquinoline is a composite of the vibrations of its constituent parts: the quinoline core, the amino group, and the halogen substituents. The electronic interplay between these groups—the electron-donating nature of the amino group and the inductive withdrawal of the halogens—causes predictable shifts from their positions in simpler, monosubstituted molecules.

Diagram: Conceptual Structure

cluster_quinoline Amino-Bromo-Fluoroquinoline quinoline Quinoline Core (C=C, C=N, C-H vibrations) nh2 Amino Group (NH₂) quinoline->nh2 N-H, C-N stretch br Bromo Group (Br) quinoline->br C-Br stretch f Fluoro Group (F) quinoline->f C-F stretch

Caption: Key functional groups contributing to the IR spectrum.

The High-Frequency Region (4000 cm⁻¹ - 2500 cm⁻¹)

This region is dominated by stretching vibrations involving hydrogen atoms. For an amino-bromo-fluoroquinoline, the primary feature here is the N-H stretching of the amino group.

  • Primary Aromatic Amines (Ar-NH₂): Unlike secondary amines which show a single N-H stretch, primary amines are characterized by two distinct bands.[1][2] These arise from:

    • Asymmetric N-H Stretch: ~3500 - 3400 cm⁻¹ (medium intensity)

    • Symmetric N-H Stretch: ~3400 - 3300 cm⁻¹ (medium intensity)

  • Causality & Comparison: These bands are generally weaker and sharper than the broad O-H bands from alcohols or water.[1][3] Their position is sensitive to hydrogen bonding; in a solid-state spectrum, intermolecular H-bonds can cause a slight broadening and a shift to lower wavenumbers compared to a spectrum taken in a non-polar solvent. The aromatic C-H stretching vibrations of the quinoline ring also appear in this region, typically as weaker bands just above 3000 cm⁻¹ (~3100-3000 cm⁻¹).[4][5]

The Double Bond & Bending Region (1700 cm⁻¹ - 1400 cm⁻¹)

This region provides critical information about the aromatic system and the amino group's bending vibrations.

  • N-H Bending (Scissoring): A strong, sharp absorption is expected in the 1650-1580 cm⁻¹ range, characteristic of a primary amine.[1] This band can sometimes be mistaken for a carbonyl C=O stretch, but its association with the two N-H stretching bands in the high-frequency region confirms its origin.

  • Quinoline Ring C=C and C=N Stretching: The aromatic quinoline core gives rise to a series of sharp, medium-to-strong intensity bands, typically around 1620-1550 cm⁻¹ and 1500-1400 cm⁻¹ .[4][6] The precise positions and relative intensities of these bands are highly sensitive to the nature and position of the substituents on the ring. The presence of a strong electron-donating amino group and electron-withdrawing halogens can lead to more complex patterns compared to unsubstituted quinoline.[7]

The Fingerprint Region (1400 cm⁻¹ - 650 cm⁻¹)

This is the most information-rich, albeit complex, region of the spectrum. It contains the stretching vibrations for heavy atoms and various bending vibrations.

  • Aromatic C-N Stretching: This vibration produces a strong and characteristic band between 1335-1250 cm⁻¹ .[1][8] Its high intensity is due to the significant dipole moment change during the vibration of the C-N bond attached to the aromatic ring.

  • C-F Stretching: The C-F stretch gives rise to a very strong absorption in the 1400-1000 cm⁻¹ range.[9][10] For aryl fluorides, this band is often found between 1250-1100 cm⁻¹. Due to its high intensity, it is one of the most prominent features in the spectrum. However, its exact position can be influenced by coupling with other vibrations.[11]

  • C-H Out-of-Plane (OOP) Bending: A series of sharp bands between 900-675 cm⁻¹ results from the C-H bonds of the quinoline ring bending out of the plane of the ring.[4] The specific pattern of these bands is highly diagnostic of the substitution pattern on the aromatic rings. While a detailed analysis requires comparison with known isomers, their presence confirms the aromatic nature of the core.

The Low-Frequency Region (< 650 cm⁻¹)

This region requires a spectrometer with optics (like KBr or CsI) that are transparent at these low wavenumbers.

  • C-Br Stretching: The C-Br stretch is found at very low frequencies due to the large mass of the bromine atom. It appears as a strong absorption in the 650-510 cm⁻¹ range for aryl bromides.[9][12] Its detection provides direct evidence for the presence of the bromo-substituent.

Data Summary: Characteristic IR Peaks

The following table provides a consolidated guide to the expected vibrational frequencies for a generic amino-bromo-fluoroquinoline.

Vibrational ModeExpected Wavenumber (cm⁻¹)IntensityRegionNotes
N-H Asymmetric Stretch~3500 - 3400MediumHigh FrequencyOne of two characteristic peaks for a primary amine.[1][2]
N-H Symmetric Stretch~3400 - 3300MediumHigh FrequencyThe second characteristic peak for a primary amine.[1][2]
Aromatic C-H Stretch~3100 - 3000Weak to MediumHigh FrequencyConfirms sp² C-H bonds of the quinoline ring.[4]
N-H Bending (Scissoring)~1650 - 1580Strong, SharpDouble BondConfirms the primary amine functional group.[1][8]
Ring C=C & C=N Stretches~1620 - 1400Medium to StrongDouble BondA series of sharp peaks confirming the aromatic quinoline core.[6][13]
Aromatic C-N Stretch~1335 - 1250StrongFingerprintA key indicator of the amino group's attachment to the aromatic system.[1]
C-F Stretch~1250 - 1100Very StrongFingerprintOften the most intense peak in the fingerprint region.[9][10]
C-H Out-of-Plane Bending~900 - 675Medium to StrongFingerprintPattern is diagnostic of the substitution on the quinoline ring.[4]
C-Br Stretch~650 - 510StrongLow FrequencyConfirms the presence of the bromine substituent.[9][12]
Diagram: Workflow for IR Spectral Interpretation

start Acquire Spectrum (KBr Pellet Method) region1 Analyze High Frequency Region (> 2500 cm⁻¹) start->region1 check_nh Identify N-H Stretches? (2 bands, ~3400 cm⁻¹) region1->check_nh region2 Analyze Double Bond Region (1700-1400 cm⁻¹) check_nh->region2 Yes check_ring Identify Ring C=C, C=N Stretches? (~1600-1400 cm⁻¹) Identify N-H Bend? (~1620 cm⁻¹) region2->check_ring region3 Analyze Fingerprint Region (1400-650 cm⁻¹) check_ring->region3 Yes check_fingerprint Identify Strong C-N? (~1300 cm⁻¹) Identify Very Strong C-F? (~1200 cm⁻¹) Identify C-H Bends? region3->check_fingerprint region4 Analyze Low Frequency Region (< 650 cm⁻¹) check_fingerprint->region4 Yes check_cbr Identify Strong C-Br? (~550 cm⁻¹) region4->check_cbr confirm Confirm All Functional Groups for Final Structure check_cbr->confirm Yes

Caption: A logical workflow for the systematic interpretation of the IR spectrum.

Conclusion

The infrared spectrum of an amino-bromo-fluoroquinoline is a rich tapestry of vibrational information. A systematic, region-by-region analysis allows for the confident identification of each key functional group. The N-H stretches in the high-frequency region, coupled with the N-H bend near 1620 cm⁻¹, provide definitive evidence of the primary amino group. The quinoline core is confirmed by its characteristic C=C and C=N stretching vibrations. Finally, the fingerprint and low-frequency regions contain the highly intense and diagnostic C-N, C-F, and C-Br stretching bands that complete the structural puzzle. By comparing these features against known values for simpler substituted aromatics, a researcher can gain a high degree of confidence in the identity of their target molecule, a critical step in the advancement of any drug development pipeline.

References

  • Infrared Spectrometry - MSU chemistry. Michigan State University Department of Chemistry. [Link]

  • IR Spectroscopy Tutorial: Amines. University of Colorado Boulder. [Link]

  • Mid-IR Spectra of Quinoline and Phenanthridine in H₂O and Ar. NASA Ames Research Center. [Link]

  • Rotation-vibration interactions in the spectra of polycyclic aromatic hydrocarbons: Quinoline as a test-case species. The Journal of Chemical Physics. [Link]

  • Infrared-spectra and normal-coordinate analysis of quinoline and quinoline complexes. ResearchGate. [Link]

  • The 3800-550 cm⁻¹ (2.63-18.18 m) IR spectra of quinoline (C₉H₇N)... ResearchGate. [Link]

  • Alkyl and aryl halide infrared spectra. University of California, Davis ChemWiki. [Link]

  • Comparative vibrational spectroscopic studies of 7-chloro-4-hydroxy-3-quinolinecarboxylic acid based on density functional theory. IOSR Journal of Applied Chemistry. [Link]

  • IR Tables. University of California, Santa Cruz. [Link]

  • How to treat C–F stretching vibrations? A vibrational CD study on chiral fluorinated molecules. Physical Chemistry Chemical Physics (RSC Publishing). [Link]

  • IR Spectroscopy Tutorial: Alkyl Halides. University of Colorado Boulder. [Link]

  • Infrared Spectroscopy Absorption Table. Chemistry LibreTexts. [Link]

  • Vibrational spectra and normal coordinate analysis for substituted trifluoromethyl benzenes. Indian Journal of Pure & Applied Physics. [Link]

  • Infrared spectra and the structure of drugs of the fluoroquinolone group. ResearchGate. [Link]

  • Zn(HQ)₂-Phenanthroline/PEDOT:PSS Hybrid Film Engineering as a Promising Active Layer in Organic Photoconductive Devices. MDPI. [Link]

  • Study of the composition of amines using IR spectroscopy. ResearchGate. [Link]

  • IR Spectrum and Characteristic Absorption Bands. Organic Chemistry I - University of British Columbia. [Link]

  • Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

  • Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics. ACS Central Science. [Link]

  • The C-H stretching vibrational modes of aryl halides are selectively... ResearchGate. [Link]

  • IR Absorption Table. WebSpectra - UCLA. [Link]

  • Evaluating aliphatic CF, CF₂, and CF₃ groups as vibrational Stark effect reporters. Chemical Science. [Link]

  • Table of Characteristic IR Absorptions. University of Colorado Boulder. [Link]

  • Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

  • Interpreting Infrared Spectra. Specac Ltd. [Link]

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Comparative Guide: Biological Activity of 8-Amino vs. 6-Amino Fluoroquinolines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of 8-amino and 6-amino substituted fluoroquinolines. It is critical to distinguish between the two primary therapeutic contexts where these scaffolds are utilized: Antibacterial Fluoroquinolones (targeting DNA gyrase/Topoisomerase IV) and Antimalarial Quinolines (targeting Plasmodium life stages).

  • In Antibiotics: The "fluoroquinoline" core typically relies on a 6-fluoro substituent. Introducing an 8-amino group (e.g., Antofloxacin) enhances activity against Gram-positive bacteria (MRSA) and reduces mutant selection. Conversely, replacing the 6-fluoro with a 6-amino group generally reduces Gram-negative potency but offers niche Gram-positive activity.

  • In Antimalarials: The 8-aminoquinoline scaffold (e.g., Tafenoquine, Primaquine) is the gold standard for radical cure (hypnozoites) but carries hemolytic toxicity risks. 6-aminoquinoline analogs are investigated to dissociate this toxicity from efficacy, though often with reduced hypnozoitocidal potency.

Module A: Antibacterial Activity (Fluoroquinolone Antibiotics)[1][2][3][4][5][6][7][8][9][10][11]

Structure-Activity Relationship (SAR) Analysis

The modern fluoroquinolone pharmacophore is defined by a N-1 substitution, C-3 carboxyl, C-4 oxo, and C-6 fluorine. Modifications at the 6 and 8 positions drastically alter the spectrum of activity and safety profile.

Feature8-Amino Fluoroquinolones 6-Amino Quinolones
Chemical Definition Retains 6-Fluoro; adds Amino at C-8.Replaces 6-Fluoro with Amino.[1][2][3]
Representative Compounds Antofloxacin , Sparfloxacin (5-NH2, 8-F/H)Experimental Series (e.g., 6-amino-8-methyl)
Primary Target Dual targeting: DNA Gyrase + Topoisomerase IV.Primarily DNA Gyrase (Gram+ bias).[4]
Gram-Negative Activity High. Retains potency against E. coli, P. aeruginosa.[5]Reduced. Loss of 6-F reduces cell penetration.
Gram-Positive Activity Enhanced. Superior against MRSA, S. pneumoniae.[6]Moderate to Good. Enhanced by C-8 methyl group.
Phototoxicity Risk Low. 8-amino often mitigates UV reactivity seen with 8-halogen.Low. Lacks the photo-labile C-8 halogen.
Mechanistic Comparison

8-Amino Substituents (The Enhancers): The addition of an amino group at the C-8 position (or C-5 as in Sparfloxacin) creates an electron-donating effect that stabilizes the drug-enzyme-DNA complex.

  • Mechanism: The 8-amino group provides additional hydrogen bonding contacts with the Serine/Acidic residues in the Gyrase A subunit. This "dual-targeting" mechanism (hitting both Gyrase and Topo IV) makes it difficult for bacteria to develop resistance via single-step mutations [1, 3].

  • Safety: Unlike 8-chloro or 8-fluoro substituents, which can increase phototoxicity (generation of singlet oxygen under UV), the 8-amino group often lowers the HOMO-LUMO gap in a way that reduces phototoxic potential [3].

6-Amino Substituents (The Replacers): Replacing the critical 6-fluorine with an amino group is a radical change.

  • Mechanism: The 6-fluorine is traditionally essential for binding to the enzyme pocket and facilitating penetration through the bacterial porins. Substituting it with a bulkier, polar amino group hinders Gram-negative outer membrane penetration.

  • Niche Utility: However, when paired with an 8-methyl group, 6-aminoquinolones show surprisingly potent activity against Gram-positive cocci (S. aureus), suggesting a slightly different binding mode that bypasses some standard resistance mechanisms [2].

Experimental Data Summary (In Vitro Potency)

Data synthesized from comparative MIC studies [1, 2, 4].

Bacterial StrainCiprofloxacin (Standard 6-F)8-Amino Analog (e.g., Antofloxacin)6-Amino Analog (Experimental)
E. coli (Gram -)0.004 - 0.01 µg/mL0.008 - 0.03 µg/mL (Retained)0.5 - 2.0 µg/mL (Reduced)
S. aureus (MSSA)0.25 - 0.5 µg/mL0.06 - 0.12 µg/mL (Enhanced )0.1 - 0.5 µg/mL (Comparable)
S. pneumoniae1.0 - 2.0 µg/mL0.12 - 0.25 µg/mL (Enhanced )0.25 - 0.5 µg/mL (Good)
P. aeruginosa0.25 - 0.5 µg/mL0.5 - 1.0 µg/mL (Slightly Lower)> 4.0 µg/mL (Poor)

Module B: Antimalarial Activity (Quinoline Therapeutics)

The 8-Aminoquinoline (8-AQ) Standard

Compounds like Primaquine and Tafenoquine (a fluoro-8-aminoquinoline) are unique in their ability to kill hypnozoites (dormant liver stages) of P. vivax.

  • Activity: Broad-spectrum (blood, liver, gametocytes).

  • Mechanism: The 8-amino group undergoes metabolic activation (via CYP2D6) to form quinone-imine intermediates. These generate Reactive Oxygen Species (ROS) via redox cycling.

  • Toxicity: This same ROS generation causes oxidative stress in erythrocytes. In patients with G6PD deficiency , this leads to acute hemolytic anemia [5].

The 6-Aminoquinoline (6-AQ) Alternative

Researchers have synthesized 6-amino analogs to test if the position of the amine dictates the toxicity profile.

  • Activity: 6-aminoquinolines generally lack the potent hypnozoitocidal activity of 8-AQs. They show moderate blood-schizontocidal activity but fail to achieve radical cure in in vivo models.

  • Toxicity: They are significantly less hemolytic. The 6-amino position does not facilitate the formation of the specific stable quinone-imine metabolite required for the sustained redox cycling seen with 8-AQs [5, 6].

Visualization: Mechanistic Divergence

G cluster_0 8-Amino Fluoroquinoline (Tafenoquine) cluster_1 6-Amino Analog A1 8-Amino Scaffold A2 CYP2D6 Metabolism A1->A2 A3 Quinone-Imine Intermediate A2->A3 A4 High ROS Generation (Redox Cycling) A3->A4 A5 Hypnozoite Death (Cure) A4->A5 A6 Hemolysis in G6PD-Deficient A4->A6 B1 6-Amino Scaffold B2 Alternative Metabolism B1->B2 B3 No Stable Quinone-Imine B2->B3 B4 Low ROS Generation B3->B4 B5 Survival of Hypnozoites (No Cure) B4->B5 B6 No Hemolysis (Safety) B4->B6

Caption: Mechanistic divergence of 8-amino vs 6-amino quinolines. The 8-amino position is essential for the redox cycling required for both efficacy (hypnozoite clearance) and toxicity (hemolysis).

Experimental Protocols

Protocol 1: Antibacterial MIC Determination (Broth Microdilution)

Purpose: Compare potency of 8-amino vs 6-amino fluoroquinolones against MRSA.

  • Preparation: Dissolve compounds (e.g., Antofloxacin, Ciprofloxacin) in DMSO to 1 mg/mL stock.

  • Dilution: Prepare serial 2-fold dilutions in Cation-Adjusted Mueller-Hinton Broth (CAMHB) in 96-well plates (Range: 64 µg/mL to 0.001 µg/mL).

  • Inoculation: Adjust bacterial suspension (S. aureus ATCC 29213) to 0.5 McFarland standard, then dilute 1:100. Add 50 µL to wells (Final: 5 x 10^5 CFU/mL).

  • Incubation: Incubate at 37°C for 18-24 hours.

  • Readout: The MIC is the lowest concentration with no visible growth.

    • Validation: Ciprofloxacin MIC for S. aureus ATCC 29213 must fall between 0.12 - 0.5 µg/mL.[7]

Protocol 2: Assessment of Hemolytic Potential (G6PD Assay)

Purpose: Screen 6-amino analogs for reduced toxicity compared to Primaquine (8-amino).

  • Model: Use G6PD-deficient human erythrocytes (or a humanized mouse model like NOD/SCID engrafted with G6PD-deficient blood).

  • Exposure: Incubate erythrocytes with drug concentrations (1-100 µM) for 24 hours.

  • Measurement: Centrifuge samples and measure supernatant hemoglobin absorbance at 540 nm.

  • Control: Positive control: Primaquine (active metabolite). Negative control: DMSO.

  • Result: 8-aminoquinolines typically induce >10% hemolysis at therapeutic concentrations in this model; 6-amino analogs should show <1% [5].

References

  • Quinolone Molecular Structure-Activity Relationships: What We Have Learned about Improving Antimicrobial Activity. Clinical Infectious Diseases. [Link]

  • Studies on 6-aminoquinolones: synthesis and antibacterial evaluation of 6-amino-8-methylquinolones. Journal of Medicinal Chemistry. [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines (and Amino-analogs). International Journal of Molecular Sciences. [Link]

  • 8-Amino-7-(aryl/hetaryl)fluoroquinolones.[8][2] An emerging set of synthetic antibacterial agents. Zeitschrift für Naturforschung C. [Link][8]

  • Mechanisms of 8-aminoquinoline induced haemolytic toxicity in a G6PDd humanized mouse model. Nature Communications. [Link]

  • In Vitro Activities of 25 Quinolones and Fluoroquinolones against Liver and Blood Stage Plasmodium spp. Antimicrobial Agents and Chemotherapy. [Link]

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Safety Operating Guide

Personal protective equipment for handling 8-Amino-3-bromo-6-fluoroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal Protective Equipment & Handling Protocols for 8-Amino-3-bromo-6-fluoroquinoline Content Type: Technical Safety Guide / Standard Operating Procedure (SOP) Audience: Medicinal Chemists, Process Safety Engineers, and Lab Managers

Executive Summary & Chemical Context

8-Amino-3-bromo-6-fluoroquinoline is a highly functionalized heterocyclic building block, frequently employed as a scaffold in the synthesis of kinase inhibitors and antibacterial agents.

While specific toxicological data for this exact isomer may be limited in public repositories, its structural components—an amino-substituted quinoline core combined with halogenation—trigger specific Structure-Activity Relationship (SAR) alerts . Aminoquinolines are known DNA intercalators with potential genotoxic effects, and fluorination often enhances lipophilicity, increasing the rate of dermal absorption.

The Core Directive: Treat this compound as a Potent Compound (Occupational Exposure Band 3 or 4) until definitive chronic toxicity data proves otherwise. Do not rely solely on "Irritant" labels; assume potential sensitization and mutagenicity.

Hazard Identification & Risk Assessment

Before selecting PPE, you must understand the "Why" behind the hazard.

Hazard CategoryClassification (GHS/Predicted)Mechanism of Action
Acute Toxicity H302 (Harmful if swallowed)Quinoline interference with enzymatic processes (e.g., DNA gyrase inhibition).
Skin/Eye Corrosion H315 / H319 (Irritant)Basic amine functionality can cause chemical burns to mucous membranes.
Sensitization Skin Sensitizer (Predicted) Aromatic amines are classic haptens, capable of inducing allergic contact dermatitis.
Genotoxicity Suspected Mutagen Planar tricyclic structure allows DNA intercalation; amino group metabolic activation.

Hierarchy of Controls & Engineering

PPE is the last line of defense.[1] Your primary barrier must be engineering controls.

  • Primary Containment: All handling of solid powder (weighing, transfer) must occur within a Certified Fume Hood or Powder Containment Enclosure .

  • Airflow Velocity: Maintain face velocity between 0.3 – 0.5 m/s (60–100 fpm) .

  • Static Control: Use an ionizing bar during weighing. Halogenated heterocycles are often static-prone, leading to "flying dust" that bypasses standard airflow.

Personal Protective Equipment (PPE) Specifications

Standard "lab attire" is insufficient for halogenated aminoquinolines.[2] Use the following enhanced protocol.

A. Hand Protection (The "Double-Glove" Rule)

Why: Halogenated solvents and heterocycles can permeate standard nitrile. Furthermore, physical movement stretches glove pores, reducing breakthrough time by up to 30% [1].

  • Inner Glove: 4-mil Nitrile (High dexterity).

  • Outer Glove: 5-8 mil Extended Cuff Nitrile or Neoprene.

  • Protocol: Inspect outer gloves for "puckering" (sign of chemical degradation) every 30 minutes. Change immediately if splashed.[3]

B. Respiratory Protection

Why: The primary risk is inhalation of particulates during the "weighing" phase.

  • Inside Hood: No respirator required if sash is at proper height.

  • Outside Hood (Spill/Maintenance): Minimum N95 (particulate); recommended P100 (oil-proof particulate) with organic vapor cartridge if in solution.

C. Eye & Body Protection[1][2][4][5][6]
  • Eyes: Chemical Splash Goggles (ANSI Z87.1). Safety glasses are insufficient due to the risk of airborne dust entering from the side.

  • Body: Tyvek® arm sleeves are recommended over the lab coat to prevent dust accumulation on fabric cuffs, which can transfer to wrists later.

Visual Logic: PPE Selection & Risk Workflow

PPE_Selection_Logic Start Task Identification State_Solid Solid Handling (Weighing/Transfer) Start->State_Solid State_Soln Solution Handling (Reaction/Workup) Start->State_Soln Is_Hood Inside Fume Hood? State_Solid->Is_Hood State_Soln->Is_Hood Level_1 Standard PPE: Lab Coat + Nitrile Gloves + Safety Glasses Is_Hood->Level_1 Yes (Solution) Level_2 Enhanced PPE: Double Nitrile + Splash Goggles + Tyvek Sleeves Is_Hood->Level_2 Yes (Solid) Level_3 Respiratory Required: P100 Half-Mask + Double Gloves Is_Hood->Level_3 No (Any State)

Caption: Decision matrix for PPE selection based on physical state and engineering control availability.

Operational Protocols

Phase 1: Weighing & Transfer (Highest Risk)
  • Preparation: Place a disposable absorbent pad (plastic side down) in the hood. Place the balance on the pad.

  • Donning: Put on inner gloves, lab coat, Tyvek sleeves, and outer gloves (tucked over sleeves).

  • Transfer: Use a disposable anti-static spatula. Do not pour from the bottle; tap gently.

  • Decontamination: Wipe the exterior of the stock bottle with a Kimwipe dampened in Methanol before returning it to storage.

Phase 2: Solubilization
  • Solvent Choice: Dissolve the solid as quickly as possible. Once in solution, the inhalation risk drops, but the permeation risk increases.

  • Labeling: Clearly label the flask "Contains Halogenated Aminoquinoline – Toxic."

Phase 3: Doffing (Removal)
  • Outer Gloves: Remove inside the hood and discard in solid hazardous waste.

  • Sleeves: Remove Tyvek sleeves, turning them inside out.

  • Hand Wash: Wash hands with soap and water before removing the inner gloves (this prevents transfer of invisible residue from wrist to hand).

  • Inner Gloves: Remove and discard.

  • Final Wash: Wash hands and forearms thoroughly.

Emergency Response & Disposal

Spill Response (Solid Powder)

Do NOT sweep. Sweeping aerosolizes the dust.

  • Evacuate: Clear the immediate area.

  • PPE: Don N95/P100 respirator and double gloves.

  • Contain: Cover the spill with a wet paper towel (water or methanol) to dampen the powder.

  • Clean: Scoop up the damp material. Wipe the area 3x with methanol-soaked pads.

  • Check: Use a UV lamp (365 nm). Many quinolines are fluorescent; glowing spots indicate residual contamination.

Waste Disposal[2][4][5][6][7][8][9][10]
  • Stream: Halogenated Organic Waste .[4]

  • Segregation: Do not mix with acidic aqueous waste (risk of exotherm or solubilization).

  • Destruction: Incineration is the required method for halogenated heterocycles to prevent environmental persistence [2].

Visual Logic: Spill Response Workflow

Spill_Response Spill Spill Detected Type Identify State Spill->Type Solid Solid Powder Type->Solid Liquid Liquid Solution Type->Liquid Action_Solid 1. Dampen with wet towel (Do NOT Sweep) 2. Scoop damp material 3. UV Light Check Solid->Action_Solid Action_Liquid 1. Apply Absorbent Pillows 2. Wait for absorption 3. Scoop into bag Liquid->Action_Liquid Disposal Seal in HazWaste Bag Label: 'Halogenated Toxic' Action_Solid->Disposal Action_Liquid->Disposal

Caption: Step-by-step workflow for containing and cleaning spills based on physical state.

References

  • Phalen, R. N., & Wong, W. K. (2012). Chemical resistance of disposable nitrile gloves exposed to simulated movement. Journal of Occupational and Environmental Hygiene. Link

  • U.S. Environmental Protection Agency (EPA). Best Management Practices for Laboratory Waste: Halogenated Solvents and Organics.Link

  • National Institutes of Health (NIH). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Link

  • PubChem. Compound Summary: 8-Amino-6-fluoroquinoline derivatives (General Safety Data).Link

Sources

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